molecular formula C4H5ClN2 B1601591 4-chloro-1-methyl-1H-imidazole CAS No. 4897-21-6

4-chloro-1-methyl-1H-imidazole

Cat. No.: B1601591
CAS No.: 4897-21-6
M. Wt: 116.55 g/mol
InChI Key: HSJTXGIHVAZHGA-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-imidazole (CAS# 4897-21-6) is an organic compound with the molecular formula C4H5ClN2 and a molecular weight of 116.55 g/mol . It is classified as a heterocyclic compound, specifically a substituted imidazole, a class of structures notably found in numerous biologically active molecules and pharmaceuticals . As a chemical reagent, its primary research value lies in its role as a versatile synthetic building block. The methyl group on the nitrogen and the chloro substituent on the ring provide distinct reactive sites for further chemical modification, making it a valuable intermediate in medicinal chemistry and drug discovery efforts for constructing more complex molecules . The compound requires specific storage conditions to maintain stability and should be kept sealed in a dry environment at 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJTXGIHVAZHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500991
Record name 4-Chloro-1-methyl-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-21-6
Record name 4-Chloro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1-methyl-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. The unique arrangement of the chloro and methyl groups on the imidazole ring imparts specific physicochemical properties that influence its reactivity, bioavailability, and potential as a scaffold in the design of novel therapeutic agents. Understanding these fundamental physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physical characteristics of 4-chloro-1-methyl-1H-imidazole, supported by experimental data and established scientific principles.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity. The structural representation and key identifiers for 4-chloro-1-methyl-1H-imidazole are detailed below.

IdentifierValueSource
IUPAC Name 4-chloro-1-methyl-1H-imidazoleN/A
CAS Number 4897-21-6[1]
Molecular Formula C₄H₅ClN₂[1]
Molecular Weight 116.55 g/mol [2][3][4]
Canonical SMILES CN1C=C(N=C1)ClN/A

The structural arrangement of 4-chloro-1-methyl-1H-imidazole, with the methyl group at the N1 position and the chloro group at the C4 position, is a key determinant of its physical and chemical behavior. This specific substitution pattern distinguishes it from its isomers, such as 5-chloro-1-methyl-1H-imidazole and 2-chloro-1-methyl-1H-imidazole, which will exhibit different properties.

Core Physical Properties

The physical state, thermal behavior, and solubility of a compound are critical parameters for its handling, purification, and formulation. While specific experimental data for 4-chloro-1-methyl-1H-imidazole is not abundantly available in the public domain, we can infer its likely properties based on related structures and general principles of organic chemistry.

Melting and Boiling Points

The melting and boiling points provide insight into the strength of intermolecular forces. For comparison, the physical properties of several related imidazole derivatives are presented below.

CompoundMelting Point (°C)Boiling Point (°C)
1-Methylimidazole-6198
4-Methylimidazole56263
4-Chloro-1H-imidazole118-121N/A
4-(Chloromethyl)-1-methyl-1H-imidazoleN/A285

Data sourced from[1][5][6][7][8][9][10].

Based on these comparisons, 4-chloro-1-methyl-1H-imidazole is expected to be a solid at room temperature with a melting point likely falling between that of 4-methylimidazole and 4-chloro-1H-imidazole. Its boiling point is anticipated to be significantly higher than that of 1-methylimidazole due to the presence of the polar chloro substituent, which increases intermolecular dipole-dipole interactions.

Density

The density of a compound is a measure of its mass per unit volume. For 4-(chloromethyl)-1-methyl-1H-imidazole, a related compound, the density is reported as 1.20 g/cm³[6]. It is plausible that the density of 4-chloro-1-methyl-1H-imidazole would be in a similar range.

Solubility Profile

The solubility of a molecule is governed by the principle of "like dissolves like." The presence of the polar imidazole ring and the chloro group suggests that 4-chloro-1-methyl-1H-imidazole will exhibit some solubility in polar solvents. However, the presence of the methyl group and the overall molecular size will also influence its solubility in nonpolar organic solvents.

A qualitative assessment suggests the following solubility profile:

  • Water: Likely sparingly soluble. The imidazole nitrogen atoms can participate in hydrogen bonding, but the overall hydrophobicity is increased by the methyl group and the chloro substituent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For 4-chloro-1-methyl-1H-imidazole, the following characteristic signals would be expected:

  • ¹H NMR:

    • A singlet for the N-methyl protons.

    • Two distinct signals in the aromatic region for the two imidazole ring protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group.

  • ¹³C NMR:

    • A signal for the N-methyl carbon.

    • Three distinct signals for the three imidazole ring carbons. The carbon atom attached to the chlorine will be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-chloro-1-methyl-1H-imidazole is expected to show characteristic absorption bands for:

  • C-H stretching vibrations of the methyl group and the imidazole ring.

  • C=N and C=C stretching vibrations within the imidazole ring.

  • C-Cl stretching vibration.

For the related compound 4-chloro-1H-imidazole, the infrared spectrum is stated to conform to its structure[5].

Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of the data, standardized experimental protocols must be followed for the determination of physical properties.

Melting Point Determination

The melting point of a solid organic compound can be accurately determined using a capillary melting point apparatus[12].

Protocol:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the substance.

MeltingPointDetermination cluster_preparation Sample Preparation cluster_measurement Measurement A Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C Transfer D Heat Slowly C->D E Observe and Record Range D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using a micro-boiling point or distillation method[13][14][15].

Protocol (Micro-Boiling Point):

  • Place a small amount of the liquid sample into a fusion tube.

  • Invert a sealed capillary tube into the liquid.

  • Attach the fusion tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observe for a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating_cooling Heating & Observation A Sample in Fusion Tube B Invert Capillary A->B C Attach to Thermometer B->C D Heat in Bath C->D Immerse E Observe Bubbles D->E F Cool Slowly E->F G Record Temperature F->G

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Assessment

A standardized shake-flask method can be employed to determine the solubility of the compound in various solvents[16].

Protocol:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the solubility in units such as g/L or mol/L.

SolubilityAssessment A Excess Solute + Solvent B Equilibrate (Shake/Stir) A->B Agitate C Separate Solid & Liquid B->C Settle/Centrifuge D Analyze Supernatant C->D Sample E Calculate Solubility D->E Quantify

Caption: Workflow for Solubility Assessment.

Conclusion

The physical properties of 4-chloro-1-methyl-1H-imidazole are fundamental to its application in research and development. While comprehensive experimental data for this specific isomer remains somewhat elusive in readily accessible literature, this guide provides a robust framework for understanding its expected characteristics based on the properties of analogous compounds and established chemical principles. The provided experimental protocols offer a clear path for researchers to determine these properties with scientific rigor, ensuring data integrity and facilitating the advancement of projects utilizing this versatile chemical entity.

References

  • Loba Chemie Pvt. Ltd. 1-METHYLIMIDAZOLE. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Cheméo. 1H-Imidazole, 1-methyl-. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • LibreTexts Chemistry. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Domańska, U., & Ksiażczak, A. (2003). Solubility of Imidazoles in Ethers.
  • Ali, I., et al. (2021). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 11(1), 6438.
  • University of Szeged. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Department of Chemistry, B.S.N.V. P.G. College, Lucknow. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Cláudio, A. F. M., et al. (2015). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Molecules, 20(9), 15916–15929.
  • SSERC. Micro-boiling point measurement. [Link]

  • University of Toronto. BOILING POINT DETERMINATION. [Link]

  • SSERC. Melting point determination. [Link]

  • Google Patents.
  • Bergström, C. A., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Gaonkar, S. L., et al. (2022). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 12(43), 28045–28062.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Quora. What is standard procedure to measure boiling point of any liquid? [Link]

  • SSERC. Melting point determination. [Link]

  • PubChem. 2-Chloro-1-methyl-1H-imidazole. [Link]

  • ResearchGate. ¹H NMR spectra showing complete coordination of 1-methylimidazole to... [Link]

  • Academia.edu. experiment (1) determination of melting points. [Link]

  • The Good Scents Company. 4-methyl imidazole. [Link]

  • ResearchGate. Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

  • PubChem. 4-Chloro-2-methyl-1H-imidazole. [Link]

  • TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

  • ACS Publications. Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-Chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-methyl-1H-imidazole (CAS: Not commonly listed as isolated free base; often generated in situ or as salt) represents a significant regioisomeric challenge in heterocyclic chemistry. Unlike its thermodynamic congener, 5-chloro-1-methylimidazole , the 4-chloro isomer is difficult to access via direct electrophilic halogenation. Consequently, researchers frequently encounter mixtures or misidentified samples.

This guide provides a definitive spectroscopic framework for identifying the 4-chloro isomer, distinguishing it from the 5-chloro isomer, and validating its purity for pharmaceutical applications. The methodology relies on orthogonal validation : Mass Spectrometry (for elemental composition) combined with Nuclear Magnetic Resonance (NMR) using Nuclear Overhauser Effect (NOE) to confirm regiochemistry.

Part 1: Structural Analysis & Synthetic Context

The Regiochemical Challenge

The imidazole ring is amphoteric and highly susceptible to electrophilic aromatic substitution. In 1-methylimidazole, the methyl group activates the ring but also directs incoming electrophiles.

  • Direct Chlorination (e.g., NCS): Predominantly yields 5-chloro-1-methylimidazole (and 4,5-dichloro products) due to the directing effect of the N1-methyl group and the stability of the intermediate.

  • 4-Chloro Isomer Access: Typically requires indirect routes, such as the selective reduction of 4,5-dichloro-1-methylimidazole or specific cyclization protocols.

Critical Implication: If you synthesized this via direct chlorination, you likely have the 5-chloro isomer or a mixture. Spectroscopic proof is mandatory.

Chemical Identity
PropertyData
IUPAC Name 4-Chloro-1-methyl-1H-imidazole
Molecular Formula C

H

ClN

Exact Mass 116.0141 Da
Key Isotope Signature

Cl /

Cl (3:1 ratio)

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

NMR is the primary tool for structural elucidation. The chemical shifts of the ring protons (H2 and H5) and their spatial relationship to the N-methyl group are the diagnostic indicators.

H NMR Data (CDCl , 400 MHz)

Note: Values are diagnostic estimates based on parent scaffold shifts and substituent effects.

ProtonChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
H2 7.35 – 7.45Singlet (s)1HMost deshielded ring proton; between two nitrogens.
H5 6.85 – 6.95Singlet (s)1HCritical Signal. Adjacent to N-Me.
N-CH

3.60 – 3.70Singlet (s)3HStrong singlet; key anchor for NOE experiments.
Isomer Differentiation (The "Smoking Gun")

The only reliable way to distinguish the 4-chloro from the 5-chloro isomer without X-ray crystallography is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY .

  • 4-Chloro Isomer: The proton at C5 is physically adjacent to the N-Methyl group.

    • Result: Irradiation of the N-Me signal results in a strong NOE enhancement of the H5 signal.

  • 5-Chloro Isomer: The proton at C4 is spatially distant from the N-Methyl group (separated by the C5-Cl center).

    • Result: Irradiation of the N-Me signal results in weak or no enhancement of the aromatic ring proton (H4).

C NMR Data (CDCl , 100 MHz)
CarbonShift (

, ppm)
TypeAssignment Logic
C2 ~137.0CHDeshielded (N-C-N).
C4 ~130.0C-ClQuaternary carbon (weak intensity).
C5 ~118.0CHUpfield ring carbon.
N-Me ~33.5CH

Standard N-Methyl region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry confirms the presence of chlorine but cannot distinguish regioisomers. It is used to validate the molecular formula and purity.

Fragmentation Pattern (EI/ESI)
  • Molecular Ion (M

    
    ):  Distinct doublet peaks at m/z 116  and 118 .
    
  • Isotope Ratio: The intensity of the 118 peak (

    
    Cl) should be approximately 33%  (one-third) of the 116 peak (
    
    
    
    Cl).
  • Base Peak: Often observed at m/z 81/83 (Loss of Cl) or m/z 42 (Ring fragmentation/acetonitrile fragment).

Part 4: Visualization of Analytical Logic

The following diagram outlines the logical workflow for confirming the structure of 4-chloro-1-methylimidazole, specifically filtering out the common 5-chloro impurity.

G cluster_0 Regiochemistry Validation Start Unknown Sample (Chlorinated Imidazole) MS Mass Spectrometry (MS) Check m/z 116 & 118 Start->MS Isotope Isotope Ratio 3:1 (M : M+2)? MS->Isotope NMR_1H 1H NMR (CDCl3) Identify Ring Protons Isotope->NMR_1H Pass NOE_Exp NOE Experiment Irradiate N-Me (3.6 ppm) NMR_1H->NOE_Exp Outcome_4Cl Strong NOE to Ring H (H5 is present) CONFIRMED: 4-Chloro NOE_Exp->Outcome_4Cl Enhancement Outcome_5Cl No/Weak NOE to Ring H (H5 is substituted) IDENTIFIED: 5-Chloro NOE_Exp->Outcome_5Cl No Enhancement

Caption: Analytical decision tree for distinguishing 4-chloro vs. 5-chloro isomers using MS and NOE NMR.

Part 5: Experimental Protocols

Protocol 1: NMR Sample Preparation for Regiochemical Assignment

Objective: Prepare a sample suitable for high-resolution NOE acquisition.

  • Solvent: Use CDCl

    
     (99.8% D) neutralized with basic alumina if the sample is acid-sensitive. Note: Salts (e.g., nitrates) require D
    
    
    
    O or DMSO-d
    
    
    and will show shifted values.
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentration improves NOE signal-to-noise.

  • Filtration: Filter through a cotton plug into the NMR tube to remove paramagnetic particulates (rust/dust) that accelerate relaxation and kill NOE signals.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run 1D-NOE or 1D-GOESY. Target the Methyl singlet (~3.65 ppm) for irradiation.

    • Mixing time: 500–800 ms.

Protocol 2: Impurity Profiling (HPLC-UV/MS)

Objective: Quantify the ratio of 4-chloro vs. 5-chloro isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (imidazole ring absorbance).

  • Note: The 4-chloro and 5-chloro isomers have very similar polarities. A slow gradient or a Phenyl-Hexyl column may be required for baseline separation.

References

  • BenchChem. (2025).[1] Application Note: 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate and its Nitration Product. Retrieved from

  • ChemicalBook. (n.d.). 1-Methylimidazole NMR Spectrum and Physical Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Chlorinated Imidazoles (General Reference). NIST Chemistry WebBook. Retrieved from

  • Alejandro, B. et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. (Provides baseline shifts for N-methylimidazoles). Retrieved from

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-1-methyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and in-depth molecular characterization.

Introduction: The Role of NMR in Characterizing Heterocyclic Drug Candidates

In the landscape of modern drug discovery, heterocyclic scaffolds, particularly the imidazole ring, are ubiquitous due to their versatile binding capabilities and metabolic stability. The precise characterization of these molecules is a critical step in the development pipeline, ensuring purity, confirming identity, and understanding the electronic and steric properties that will govern their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive view into the molecular structure, offering detailed information about the chemical environment of each atom. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of 4-chloro-1-methyl-1H-imidazole.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR spectra, the atoms of 4-chloro-1-methyl-1H-imidazole are numbered as shown below. This convention will be used throughout the guide to assign specific NMR signals to their corresponding nuclei.

Caption: Structure of 4-chloro-1-methyl-1H-imidazole with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-chloro-1-methyl-1H-imidazole is expected to be relatively simple, displaying three distinct signals corresponding to the three unique proton environments in the molecule.

Causality of Chemical Shifts and Multiplicities:
  • N-Methyl Protons (N-CH₃): These three protons are chemically equivalent and are attached to a nitrogen atom. They do not have any adjacent protons to couple with, hence they will appear as a sharp singlet. The electron-withdrawing nature of the imidazole ring will shift this signal downfield compared to a simple alkyl amine. Based on data for 1-methylimidazole, this signal is anticipated around 3.64 ppm.[1]

  • Ring Proton H-2: This proton is attached to a carbon situated between two nitrogen atoms, which strongly deshields it, causing a significant downfield shift. It has no adjacent protons, so it will appear as a singlet. In 1-methylimidazole, the H-2 proton appears at approximately 7.39 ppm.[1]

  • Ring Proton H-5: This proton is adjacent to the carbon bearing the chlorine atom. The electronegative chlorine atom exerts a deshielding effect through induction. Therefore, the chemical shift of H-5 is expected to be influenced by this. In unsubstituted 1-methylimidazole, the H-5 proton resonates around 6.86 ppm.[1] The presence of chlorine at the 4-position will likely cause a downfield shift for the H-5 proton. Characteristic resonances for imidazole protons in substituted imidazoles typically appear in the range of 6.77-7.66 ppm.[2]

Data Presentation: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃~ 3.7Singlet (s)3H
H-5~ 7.0 - 7.2Singlet (s)1H
H-2~ 7.4 - 7.6Singlet (s)1H

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm.[3]

Causality of Chemical Shifts:
  • N-Methyl Carbon (N-CH₃): This carbon is in the aliphatic region. Its attachment to a nitrogen atom will shift it downfield compared to a standard alkane carbon. For 1-methylimidazole, this carbon appears around 33 ppm.

  • Ring Carbon C-5: This carbon is bonded to a hydrogen and is part of the aromatic ring. In related imidazole structures, the C-5 carbon appears around 120-122 ppm.[4]

  • Ring Carbon C-4: This carbon is directly attached to the highly electronegative chlorine atom. This will cause a significant downfield shift due to the inductive effect. The chemical shift will also be influenced by the lone pairs on the chlorine atom. In chloro-substituted aromatic rings, the carbon directly bonded to chlorine often resonates in the 125-135 ppm range.

  • Ring Carbon C-2: Similar to its attached proton, the C-2 carbon is situated between two nitrogen atoms, leading to a substantial downfield shift. This carbon typically has the largest chemical shift among the ring carbons in 1-substituted imidazoles, often appearing around 136-139 ppm.[4]

Data Presentation: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~ 33 - 35
C-5~ 120 - 123
C-4~ 128 - 132
C-2~ 137 - 140

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following outlines a field-proven methodology for the analysis of 4-chloro-1-methyl-1H-imidazole.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-chloro-1-methyl-1H-imidazole.

    • Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[5] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This is typically an automated process on modern spectrometers and results in sharp, symmetrical peaks. A narrow line-width, for instance of 1 Hz, is typical for small to medium-sized molecules.[6]

  • ¹H NMR Spectrum Acquisition:

    • Use a standard one-pulse (zg) or a 30-degree pulse (zg30) sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • The acquisition time should be set to provide adequate digital resolution, typically 2-4 seconds.[7]

    • Set a relaxation delay (d1) of 1-2 seconds to allow for the protons to return to equilibrium between pulses. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 100:1).

  • ¹³C NMR Spectrum Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • Set the acquisition time to 1-2 seconds.

    • Use a relaxation delay of 2 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard lock Lock & Shim standard->lock h1_acq Acquire ¹H Spectrum lock->h1_acq c13_acq Acquire ¹³C Spectrum lock->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference analyze Integrate & Analyze reference->analyze

Caption: Workflow for NMR analysis of 4-chloro-1-methyl-1H-imidazole.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 4-chloro-1-methyl-1H-imidazole, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data. By understanding the causal relationships between molecular structure and NMR parameters, researchers can confidently utilize this powerful analytical technique for the unambiguous structural elucidation and characterization of novel drug candidates.

References

  • Afzal, S., & Begum, S. (2018). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Magnetic Resonance in Chemistry, 56(9), 867-874. [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. O. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Journal of Organometallic Chemistry, 902, 120973. [Link]

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Royal Society of Chemistry. [Link]

  • Mendoza-Sánchez, R., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(15), 4453. [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L...). [Link]

  • National Institutes of Health. (2017). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PMC. [Link]

  • ResearchGate. (n.d.). Table 1 1 H chemical shifts of N-methylimidazole (NMI), saccharin and.... [Link]

  • Michigan State University. (2017). Basic Practical NMR Concepts. [Link]

  • The Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. [Link]

  • Journal of Laboratory Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. 10(1), 9-19. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry with Caroline. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. [Link]

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Solubility of 4-chloro-1-methyl-1H-imidazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-chloro-1-methyl-1H-imidazole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-1-methyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Given the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. We will explore the predicted solubility profile based on the compound's molecular structure, outline a rigorous equilibrium solubility determination method, and discuss factors that can influence experimental outcomes. Furthermore, this guide includes essential safety and handling procedures to ensure the safe execution of solubility studies. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to characterizing the solubility of 4-chloro-1-methyl-1H-imidazole and similar novel compounds.

Introduction to 4-chloro-1-methyl-1H-imidazole

4-chloro-1-methyl-1H-imidazole is a substituted imidazole derivative with the chemical formula C₅H₇ClN₂.[4] The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique chemical properties and ability to engage in various biological interactions.[1] The presence of a chloro-substituent and a methyl group on the imidazole ring of 4-chloro-1-methyl-1H-imidazole modifies its physicochemical properties, such as polarity, hydrogen bonding capacity, and ultimately, its solubility in different solvent systems. A thorough understanding of its solubility is critical for a wide range of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.

  • Drug Formulation: Developing suitable delivery systems for preclinical and clinical studies.

  • In Vitro Biological Assays: Ensuring the compound remains in solution at the desired concentrations for accurate and reproducible results.

The Theoretical Basis of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution must be favorable for solubility to occur. Key factors influencing solubility include:

  • Polarity: Polar solvents, such as alcohols and water, tend to dissolve polar solutes. Nonpolar solvents, like hydrocarbons, are better suited for dissolving nonpolar solutes. 4-chloro-1-methyl-1H-imidazole, with its nitrogen-containing heterocyclic ring and a chloro-substituent, is expected to be a polar molecule.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly enhances solubility. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.

  • Molecular Size and Shape: Larger molecules and those with more rigid crystal lattice structures are often more difficult to dissolve.

Predicted Solubility Profile of 4-chloro-1-methyl-1H-imidazole

Table 1: Predicted Solubility of 4-chloro-1-methyl-1H-imidazole in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar imidazole ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to MediumThese solvents are polar and can dissolve polar compounds. DMSO is a particularly strong solvent for a wide range of organic molecules.[5]
Halogenated Dichloromethane (DCM), ChloroformMedium to LowWhile these solvents have some polarity, their ability to hydrogen bond is limited. The presence of the chloro-substituent on the solute may enhance miscibility.
Ethers Tetrahydrofuran (THF), Diethyl EtherLowThese solvents are less polar and have limited capacity for hydrogen bonding.
Aromatic Hydrocarbons Toluene, BenzeneVery LowThese are nonpolar solvents and are unlikely to effectively solvate the polar 4-chloro-1-methyl-1H-imidazole molecule.
Nonpolar Alkanes Hexane, HeptaneInsolubleThe significant difference in polarity between the solute and these nonpolar solvents makes dissolution highly unfavorable.

Standardized Protocol for Experimental Solubility Determination

The most reliable method for obtaining accurate solubility data is through experimental measurement. The equilibrium solubility method is a widely accepted approach that involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.[6]

Materials and Reagents
  • 4-chloro-1-methyl-1H-imidazole (solid, of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep3->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant1 Generate calibration curve sample4->quant1 quant2 Calculate concentration quant1->quant2

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions: Prepare a series of standard solutions of 4-chloro-1-methyl-1H-imidazole in a suitable solvent (in which it is freely soluble, e.g., methanol) at known concentrations to generate a calibration curve.

  • Sample Preparation: To a series of vials, add an excess amount of solid 4-chloro-1-methyl-1H-imidazole (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples, along with the standard solutions, by HPLC.

Data Analysis
  • Calibration Curve: Plot the peak area from the HPLC analysis of the standard solutions against their known concentrations to generate a calibration curve.

  • Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of 4-chloro-1-methyl-1H-imidazole in the diluted samples.

  • Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

High-Throughput Screening for Solubility

For rapid screening of solubility in a large number of solvents, a miniaturized, less quantitative approach can be employed. This often involves adding a fixed amount of the compound to an array of solvents in a microplate format. After a shorter equilibration period, the samples can be analyzed by methods such as UV-Vis spectroscopy or nephelometry to estimate the amount of dissolved compound. While less precise than the equilibrium solubility method, this approach is valuable for initial solvent selection in early-stage research.

Factors Influencing the Solubility of 4-chloro-1-methyl-1H-imidazole

  • Temperature: The solubility of most solid compounds increases with temperature. It is crucial to control and report the temperature at which solubility measurements are performed.

  • pH (Aqueous Systems): As an imidazole derivative, 4-chloro-1-methyl-1H-imidazole has basic nitrogen atoms that can be protonated. In aqueous buffered solutions, its solubility will be highly dependent on the pH.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound of high purity.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Safety and Handling in Solubility Studies

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.[7][10]

  • Ventilation: Conduct all work in a well-ventilated laboratory fume hood to avoid inhalation of dust or solvent vapors.[7][10]

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[7][8] Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

Characterizing the solubility of 4-chloro-1-methyl-1H-imidazole is a fundamental requirement for its effective use in research and drug development. While specific solubility data is not widely published, a systematic approach based on the compound's molecular structure and established experimental protocols can provide the necessary information. By following the detailed equilibrium solubility method outlined in this guide, researchers can generate reliable and reproducible data to inform solvent selection for synthesis, formulation, and biological testing. Adherence to safety protocols is paramount throughout the experimental process.

References

  • CymitQuimica. CAS 17289-3-4: 1H-Imidazole, 4-(chloromethyl)-1-methyl-, ….
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • PubChem. 4-(Chloromethyl)-1-methyl-1H-imidazole.
  • National Institutes of Health (NIH). (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ECHEMI. (2023). 4-Chloro-2-Methyl-1H-iMidazole SDS, 16265-06-8 Safety Data Sheets.
  • National Institutes of Health (NIH). (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Fisher Scientific. SAFETY DATA SHEET.

Sources

Technical Guide: Reactivity & Synthetic Utility of 4-Chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of 4-chloro-1-methyl-1H-imidazole , a specialized heterocyclic scaffold. It is structured to provide actionable intelligence for synthetic planning, focusing on chemoselectivity, mechanistic causality, and validated protocols.

Executive Summary: The "Chemoselective Triad"

4-Chloro-1-methyl-1H-imidazole (CAS: 16265-06-8) is not merely a halogenated heterocycle; it is a chemoselective triad . Its utility stems from the electronic differentiation of its three carbon centers, allowing for orthogonal functionalization without the need for extensive protecting group manipulations.

  • C-2 (The Acidic Trigger): The most acidic site (pKa ~30-31 in DMSO), susceptible to rapid deprotonation and nucleophilic functionalization.

  • C-5 (The Electrophilic/C-H Sector): The site most prone to electrophilic aromatic substitution (EAS) and direct C-H arylation, activated by the N-1 methyl group but moderated by the C-4 chlorine.

  • C-4 (The Oxidative Handle): The chlorine atom serves as a latent handle for transition-metal-catalyzed cross-coupling, yet remains robust enough to survive standard basic and nucleophilic conditions.

Electronic Structure & Regioselectivity Map

The presence of the chlorine atom at C-4 significantly alters the dipole and electron density compared to the parent 1-methylimidazole. The electron-withdrawing inductive effect (-I) of the chlorine acidifies the C-2 and C-5 protons while deactivating the ring towards oxidation.

Regioselectivity Hierarchy
  • Lithiation/Magnesiation: C-2 > C-5 . Treatment with n-BuLi results in exclusive deprotonation at C-2. Metal-halogen exchange at C-4 is kinetically disfavored compared to C-2 deprotonation.

  • Electrophilic Aromatic Substitution (EAS): C-5 . With C-4 blocked by Cl, electrophiles (NO₂⁺, Br⁺) target C-5.

  • Cross-Coupling (Pd/Ni): C-4 . The C-Cl bond requires oxidative addition, typically demanding phosphine-ligated palladium catalysts (e.g., Suzuki-Miyaura).

ReactivityMap Core 4-Chloro-1-methyl- 1H-imidazole C2 C-2 Position (Nucleophilic) Core->C2 pKa ~31 Fast Lithiation C4 C-4 Position (Oxidative Handle) Core->C4 Suzuki/Buchwald Stable to Base C5 C-5 Position (Electrophilic/C-H) Core->C5 EAS / C-H Activation (Formylation/Arylation) C2_Action Reaction: n-BuLi, Electrophile Product: 2-Substituted C2->C2_Action C4_Action Reaction: Pd(0), Ar-B(OH)2 Product: 4-Aryl C4->C4_Action C5_Action Reaction: Direct Arylation / Nitration Product: 5-Substituted C5->C5_Action

Figure 1: Regioselectivity map illustrating the orthogonal reactivity zones of the scaffold.

Deep Dive: C-2 Metalation & Functionalization

The C-2 proton is the "gatekeeper" of this molecule's reactivity. Successful functionalization here relies on the kinetic acidity provided by the flanking nitrogen atoms.

Mechanistic Insight: The Stability of 2-Lithio Species

Unlike 4-iodo- or 4-bromoimidazoles, which undergo rapid Lithium-Halogen Exchange (Li-X) often leading to scrambling, the 4-chloro substituent is relatively inert to n-BuLi at -78°C. This allows for clean generation of the 2-lithio-4-chloro-1-methylimidazole species.

  • Reagent Choice: n-Butyllithium (n-BuLi) is sufficient.[1] Stronger bases (e.g., t-BuLi) are unnecessary and increase the risk of side reactions.

  • Temperature Control: Reactions must be conducted at -78°C . While the 2-lithio species is moderately stable, warming above -40°C can induce ring fragmentation or intermolecular elimination.

  • Electrophile Trapping: The lithiated species reacts efficiently with:

    • Alkyl Halides: (e.g., MeI, BnBr)

      
       2-Alkyl derivatives.
      
    • Carbonyls: (e.g., DMF, Aldehydes)

      
       2-Formyl/Hydroxyl derivatives.
      
    • Metalloids: (e.g., TMSCl, I2)

      
       2-Silyl/Iodo derivatives.
      
Protocol 1: Regioselective C-2 Formylation

Objective: Synthesis of 4-chloro-1-methylimidazole-2-carbaldehyde.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve 4-chloro-1-methylimidazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often pale yellow) indicates anion formation.

    • Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Trapping: Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: ¹H NMR should show the disappearance of the C-2 singlet (~7.5 ppm) and appearance of the aldehyde proton (~9.8 ppm).

The C-4 Chlorine: Stability vs. Liability

The C-4 chlorine is a "Janus" substituent—it is stable enough to survive basic conditions but reactive enough for Pd-catalyzed coupling.

Stability in Basic Conditions

Research into angiotensin converting enzyme (ACE) inhibitors has demonstrated that 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde can be synthesized and subsequently reacted with acetophenones in basic media (NaOH/MeOH) to form chalcones without losing the chlorine atom [1]. This proves that the C-Cl bond is robust against standard nucleophilic aromatic substitution (SɴAr) conditions lacking a strong catalyst.

Activation for Cross-Coupling

To engage the C-Cl bond in Suzuki-Miyaura or Buchwald-Hartwig coupling, specialized ligands are often required because the oxidative addition into the C-Cl bond is slower than C-Br or C-I.

  • Catalyst System: Pd(OAc)₂ with SPhos or XPhos is recommended. These electron-rich biaryl phosphine ligands facilitate the oxidative addition of the deactivated chloride.

  • Base: K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures.

C-5 Functionalization: The Sequential Logic

Direct functionalization of C-5 is typically achieved after C-2 is blocked. If C-2 is unsubstituted, C-2 lithiation dominates. However, if C-2 is alkylated (e.g., 2-butyl), a second lithiation event will occur exclusively at C-5.

Workflow: Sequential Lithiation
  • Step 1: C-2 Lithiation + Alkylation (e.g., BuI)

    
     2-Butyl-4-chloro-1-methylimidazole.
    
  • Step 2: C-5 Lithiation + Formylation (DMF)

    
     2-Butyl-4-chloro-1-methylimidazole-5-carboxaldehyde.
    

This sequential approach allows for the construction of highly substituted imidazole cores, such as those found in Losartan analogs [2].

SequentialSynthesis Start 4-Chloro-1-methylimidazole Step1 Step 1: n-BuLi (-78°C) then Butyl Iodide Start->Step1 Inter 2-Butyl-4-chloro-1-methylimidazole (C-2 Blocked) Step1->Inter C-2 Alkylation Step2 Step 2: n-BuLi (-78°C) then DMF Inter->Step2 Product 2-Butyl-4-chloro-1-methylimidazole- 5-carboxaldehyde Step2->Product C-5 Formylation

Figure 2: Sequential lithiation strategy for accessing C-2/C-5 disubstituted analogs.

Summary of Reactivity Data

Reaction TypeTarget PositionConditionsKey ReagentsOutcome
Lithiation C-2 -78°C, THFn-BuLiExclusive C-2 anion formation.
Lithiation (Blocked C-2) C-5 -78°C, THFn-BuLiC-5 anion formation.
EAS (Nitration) C-5 0°C to RTHNO₃/H₂SO₄5-Nitro-4-chloro derivative.
Suzuki Coupling C-4 80-100°CPd(OAc)₂/SPhos4-Aryl-1-methylimidazole.
Aldol Condensation C-5 (CHO) RTNaOH/MeOHChalcone formation (Cl intact).[2]

Safety & Handling

  • Skin Sensitization: Haloimidazoles are potent skin irritants and sensitizers. All solids should be weighed in a fume hood; double-gloving (Nitrile) is recommended.

  • Organolithiums: n-BuLi is pyrophoric. Syringes and needles must be oven-dried and purged with inert gas. A "quench bucket" (sand or lime) should be available.

  • Thermal Runaway: Do not scale up lithiation reactions without checking cooling capacity. The exotherm upon n-BuLi addition can raise the internal temperature above the stability threshold of the lithio-intermediate.

References

  • Kantevari, S., Addla, D., Bagul, P. K., & Banerjee, S. K. (2011).[3] Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors.[4] Bioorganic & Medicinal Chemistry, 19(16), 4772–4781.

  • Bukhari, S. N. A., et al. (2013). Design, synthesis and evaluation of novel 2-butyl-4-chloroimidazole derived peptidomimetics as Angiotensin Converting Enzyme (ACE) inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

  • Verkruijsse, H. D., & Brandsma, L. (1986). Regiospecific metallation of 1-methylimidazole. Journal of Organometallic Chemistry.

Sources

Technical Guide: 4-Chloro-1-methyl-1H-imidazole as a Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-chloro-1-methyl-1H-imidazole (CAS: 13518-37-1) represents a "privileged scaffold" precursor in modern medicinal chemistry. Its utility stems from the unique electronic imbalance created by the electron-withdrawing chlorine atom at the C4 position on the electron-rich imidazole ring. This guide details the strategic manipulation of this building block, focusing on orthogonal functionalization: exploiting the acidity of the C2-proton for lithiation and the C4-chloride for transition-metal-catalyzed cross-couplings.

Structural Analysis & Reactivity Profile

The 4-chloro-1-methylimidazole scaffold offers three distinct sites for chemical manipulation. Understanding the electronic causality at these sites is prerequisite to successful protocol design.

PositionReactivity ModeElectronic Driver
N1 Alkylated (Methyl)Acts as a protecting group, preventing catalyst poisoning (common in free NH-imidazoles) and fixing the tautomeric equilibrium.
C2 Deprotonation (

)
The most acidic proton. The inductive effect of N1 and N3 renders C2 susceptible to lithiation with strong bases (e.g.,

-BuLi).
C4 Oxidative AdditionThe C-Cl bond is deactivated compared to C-Br or C-I but activated relative to chlorobenzene due to the

-deficient nature of the C4=C5 bond segment.
C5 Electrophilic AttackThe least reactive position in this specific scaffold, often requiring C2-blocking or directing groups to access.

Synthesis and Purification Strategy

While commercially available, in-house synthesis is often required to ensure isomer purity. The critical challenge is the regioselectivity during the methylation of 4-chloroimidazole.

The Regioisomer Challenge

4-chloroimidazole exists in tautomeric equilibrium with 5-chloroimidazole. Methylation yields a mixture of 1-methyl-4-chloroimidazole (Target) and 1-methyl-5-chloroimidazole (Byproduct) .

  • Mechanism:

    
     substitution on Methyl Iodide or Dimethyl Sulfate.
    
  • Regiocontrol: Steric hindrance usually disfavors the 1,5-isomer, but ratios of 3:1 to 6:1 (1,4 vs 1,5) are typical.[1]

  • Separation: The 1,4-isomer is generally more polar and has a higher melting/boiling point than the 1,5-isomer due to dipole alignment.

Experimental Protocol: Regioselective Methylation

Reagents: 4-chloroimidazole (1.0 eq),


 (2.0 eq), MeI (1.1 eq), DMF (anhydrous).
  • Dissolution: Dissolve 4-chloroimidazole in DMF (5 mL/mmol) under

    
    .
    
  • Deprotonation: Add

    
     and stir at RT for 30 min.
    
  • Addition: Cool to 0°C. Add MeI dropwise to prevent exotherms which degrade regioselectivity.

  • Reaction: Warm to RT and stir for 12h.

  • Workup: Dilute with EtOAc, wash with brine (

    
    ) to remove DMF.
    
  • Purification (Critical): Silica gel chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
    • Observation: The 1-methyl-5-chloro isomer elutes first (lower polarity).

    • Validation: Confirm regiochemistry via NOESY NMR (Interaction between N-Me and C5-H confirms 1,4-substitution; interaction between N-Me and C4-Cl/absence of H confirms 1,5-substitution).

SynthesisFlow Start 4(5)-Chloroimidazole (Tautomeric Mix) Reagents MeI, K2CO3 DMF, 0°C Start->Reagents Mix Crude Mixture (1,4- and 1,5-isomers) Reagents->Mix Column Silica Chromatography (DCM/MeOH) Mix->Column Target TARGET: 4-Chloro-1-methylimidazole Column->Target Elutes Second (More Polar) Waste BYPRODUCT: 5-Chloro-1-methylimidazole Column->Waste Elutes First (Less Polar)

Figure 1: Purification workflow for isolating the pharmacologically relevant 1,4-isomer.

Orthogonal Functionalization Workflows

The power of this building block lies in its ability to undergo sequential functionalization.

Pathway A: C2-Lithiation (C-H Activation)

The chlorine atom at C4 is robust enough to survive C2-lithiation at low temperatures, allowing for the introduction of formyl, silyl, or alkyl groups at C2 before engaging the halide.

Protocol: C2-Formylation

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C . Note: Temperature control is vital to prevent "Halogen Dance" (migration of Cl from C4 to C2).

  • Lithiation: Add

    
    -BuLi (1.1 eq, 2.5M in hexanes) dropwise over 10 min. Stir for 30 min at -78°C.
    
  • Trapping: Add anhydrous DMF (1.5 eq). Stir for 30 min at -78°C, then warm to 0°C.

  • Quench: Saturated

    
    .
    
Pathway B: C4-Suzuki-Miyaura Coupling

The C4-Cl bond requires activated palladium species. Standard


 often fails or gives low yields. Buchwald-type phosphine ligands are recommended.

Optimized Conditions Table

ComponentRecommendationRationale
Catalyst

or

Source of Pd(0).
Ligand XPhos or SPhos Electron-rich, bulky biaryl ligands facilitate oxidative addition into the unreactive C-Cl bond.
Base

(2.0 eq)
Anhydrous mild base minimizes protodehalogenation.
Solvent 1,4-Dioxane/Water (4:1)Aqueous component is essential for the transmetallation step of the boronic acid.
Temp 80°C - 100°CThermal energy required for C-Cl activation.

Integrated Workflow Diagram

The following diagram illustrates the "Divergent Synthesis" capability, showing how a single batch of 4-chloro-1-methylimidazole can feed into two distinct medicinal chemistry campaigns.

ReactivityMap Core 4-Chloro-1-methylimidazole Lithiation Step 1: C2-Lithiation (n-BuLi, -78°C) Core->Lithiation Path A: C2 First Coupling2 Step 1: Suzuki Coupling (R-B(OH)2, Pd-SPhos) Core->Coupling2 Path B: C4 First Intermediate1 2-Substituted-4-chloroimidazole Lithiation->Intermediate1 Coupling1 Step 2: Suzuki Coupling (R-B(OH)2, Pd-XPhos) Intermediate1->Coupling1 Product1 2,4-Disubstituted Imidazole (Complex Scaffold) Coupling1->Product1 Product2 4-Aryl-1-methylimidazole (Kinase Inhibitor Core) Coupling2->Product2

Figure 2: Divergent functionalization pathways. Path A preserves the chlorine for late-stage modification.

References

  • Regioselective Synthesis: Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
  • Suzuki Coupling of Chloroimidazoles: Bellina, F., et al. "Palladium-catalyzed Suzuki cross-coupling reactions of haloimidazoles."[2] Tetrahedron, 2008.

  • Lithiation Dynamics: Iddon, B., & Ngochindo, R. I. "Metallation of imidazoles and benzimidazoles." Heterocycles, 1994.
  • Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[3]

Sources

Technical Monograph: 4-Chloro-1-methyl-1H-imidazole in Advanced Synthesis & Drug Discovery

[1]

Executive Summary

4-Chloro-1-methyl-1H-imidazole (CAS: 13518-36-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry and agrochemical synthesis.[1] Unlike its non-halogenated parent (1-methylimidazole) or its regioisomer (5-chloro-1-methylimidazole), this compound offers a unique electronic profile that balances stability with reactivity.[1] It serves as a critical pharmacophore in the development of Angiotensin II receptor antagonists (sartans) and has recently emerged as a key intermediate in the synthesis of KRAS G12C inhibitors for oncology.

This guide provides a comprehensive technical analysis of its synthesis, reactivity patterns, and application in high-throughput drug discovery, designed for researchers requiring actionable, field-proven data.[1]

Chemical Profile & Structural Integrity[1]

Physicochemical Properties

The introduction of a chlorine atom at the C4 position of the imidazole ring significantly alters the electron density compared to the C5 isomer. The C4 position is electronically distinct due to its distance from the N1-methyl group, affecting both pKa and lipophilicity.

PropertyValue / Description
CAS Number 13518-36-0
Molecular Formula C₄H₅ClN₂
Molecular Weight 116.55 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~205°C (predicted)
LogP ~0.6 (More lipophilic than 1-methylimidazole)
Acidity (C2-H) pKa ~32 (DMSO); C2 proton remains the most acidic site
Regiochemistry: The 4- vs. 5-Chloro Challenge

A critical challenge in working with this scaffold is distinguishing it from 5-chloro-1-methylimidazole .[1]

  • 4-Chloro Isomer: The chlorine is adjacent to the imine nitrogen (N3). This position is less sterically hindered by the N-methyl group.[1]

  • 5-Chloro Isomer: The chlorine is adjacent to the amine nitrogen (N1-Methyl). This creates significant steric clash and alters the dipole moment.

Diagnostic NMR Distinction:

  • In ¹H NMR , the C2-H proton of the 4-chloro isomer typically appears downfield relative to the 5-chloro isomer due to anisotropic effects.

  • NOE (Nuclear Overhauser Effect): Strong NOE is observed between the N-methyl group and the C5-H proton in the 4-chloro isomer . In the 5-chloro isomer, the N-methyl group is adjacent to the Chlorine, so no H-H NOE is possible at that position.

Synthesis & Manufacturing Protocols

The synthesis of 4-chloro-1-methylimidazole is non-trivial due to the tautomeric nature of the imidazole precursor.

Protocol A: Methylation of 4-Chloroimidazole (Regioisomer Separation)

This is the standard laboratory route but requires careful purification.

  • Starting Material: 4-chloro-1H-imidazole (exists in tautomeric equilibrium with 5-chloro-1H-imidazole).[1]

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), K₂CO₃, Acetone or DMF.[1]

  • Mechanism: The N1 alkylation can occur at either nitrogen.[1]

    • Kinetic Product: Often favors the less hindered nitrogen, leading to the 1-methyl-4-chloro isomer.[1]

    • Thermodynamic Product: Steric repulsion in the 5-chloro isomer makes the 4-chloro isomer thermodynamically preferred as well.

  • Yield: Typically 3:1 to 4:1 ratio favoring the desired 4-chloro-1-methyl isomer.

Protocol B: Direct Chlorination (NCS)

Direct chlorination of 1-methylimidazole using N-Chlorosuccinimide (NCS) often yields a mixture of 4-chloro, 5-chloro, and 4,5-dichloro products.[1]

  • Optimization: Conducting the reaction in acetonitrile at reflux with 1.05 eq of NCS favors mono-chlorination.

  • Purification: Silica gel chromatography (DCM/MeOH gradient) is required to isolate the 4-chloro isomer from the 5-chloro byproduct.

Visualization: Synthesis Pathways

SynthesisFigure 1: Regioselective Synthesis via AlkylationStart4-Chloro-1H-imidazole(Tautomeric Mix)ReagentsMeI / K2CO3DMF, 25°CStart->ReagentsProduct44-Chloro-1-methylimidazole(Major Product)Reagents->Product4 Alkylation at N1 (Less Hindered)Product55-Chloro-1-methylimidazole(Minor Product)Reagents->Product5 Alkylation at N3

Synthetic Utility & Reactivity[2][3]

The 4-chloro-1-methylimidazole scaffold is a versatile "chassis" for building complex drugs.[1] Its reactivity is defined by three distinct positions.

C-H Activation and Lithiation

The order of acidity is C2 > C5 > C4 .

  • C2-Lithiation: Treatment with n-BuLi at -78°C exclusively deprotonates C2.[1] This allows for the introduction of formyl (DMF), carboxyl (CO₂), or silyl groups.

  • C5-Functionalization: To functionalize C5, the C2 position must first be blocked (e.g., with a TMS group) or the "halogen dance" mechanism must be exploited.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Chlorine bond is deactivated compared to typical aryl chlorides but is reactive under modern catalytic systems.[1]

  • Catalyst System: Pd(OAc)₂ / S-Phos or Pd(dppf)Cl₂.[1]

  • Conditions: K₃PO₄, Toluene/Water (10:1), 100°C.[1]

  • Application: Coupling with aryl boronic acids to create biaryl motifs found in kinase inhibitors.[1]

Nucleophilic Aromatic Substitution (SNAr)

While the imidazole ring is electron-rich, the presence of the chlorine allows for SNAr reactions if the ring is further activated (e.g., by a nitro group at C5) or under high-pressure/temperature conditions with strong nucleophiles (thiols, amines).

Visualization: Reactivity Map

ReactivityFigure 2: Site-Selective Functionalization of the ScaffoldCore4-Chloro-1-methyl-1H-imidazoleC2C2 Position:Lithiation (n-BuLi)-> Formylation (Sartans)Core->C2 Most Acidic (pKa ~32)C4C4 Position (Cl):Suzuki-Miyaura Coupling-> Biaryl ScaffoldsCore->C4 Pd-Catalyzed Cross-CouplingC5C5 Position:Direct C-H Activation(Requires C2 Blocking)Core->C5 Electrophilic Substitution

Medicinal Chemistry Applications

Angiotensin II Receptor Antagonists ("Sartans")

This scaffold is a direct precursor to the "2-butyl-4-chloro-5-formylimidazole" pharmacophore used in Losartan and its congeners.[1]

  • Role: The imidazole ring mimics the histidine residue of Angiotensin II.

  • Mechanism: The 4-chloro substituent provides essential lipophilicity and steric bulk to fit the AT1 receptor pocket, while the N1-methyl (or butyl) group orients the molecule.

  • Workflow:

    • Start with 4-chloro-1-methylimidazole.[1][2]

    • C2-Lithiation followed by alkylation with butyl iodide (to get 2-butyl).

    • Formylation at C5 yields the key intermediate for coupling with the biphenyl tetrazole unit.

Oncology: KRAS G12C Inhibitors

Recent patents (e.g., EP3871673A1) highlight 4-chloro-1-methylimidazole derivatives as covalent warheads or binding motifs for KRAS G12C inhibitors.[1]

  • Function: The scaffold serves as a rigid linker that positions an acrylamide warhead to covalently modify the mutant Cysteine-12 residue in the KRAS protein.

Antimicrobial Agents

Nitro-functionalized derivatives (e.g., 5-nitro-4-chloro-1-methylimidazole) exhibit potent antiprotozoal activity, analogous to Metronidazole , but with altered redox potentials that may overcome resistance mechanisms.[1]

Safety & Handling

While less volatile than 1-methylimidazole, the chlorinated derivative presents specific hazards.[1]

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

  • Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated imidazoles can darken upon prolonged exposure to light and air due to slow decomposition.[1]

References

  • Synthesis & Regioselectivity: Unlocking Chemical Synthesis Potential with 4-Ethyl-1H-imidazole. NINGBO INNO PHARMCHEM.[1]

  • Lithiation Protocols: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis.[1][3] Exp. (2016).[1][4]

  • Medicinal Application (ACE Inhibitors): Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. PMC (2025).[1][5]

  • Oncology Applications: Novel indazole compound or salt thereof (KRAS Inhibitors). Google Patents (EP3871673A1).[1]

  • Cross-Coupling Methods: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. J. Org.[1][6] Chem. (2021).[1][6][7] [1]

Methodological & Application

Application Note: Vilsmeier-Haack Functionalization of Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Vilsmeier-Haack reaction is the industry-standard methodology for introducing formyl groups (-CHO) onto electron-rich aromatic heterocycles.[1][2] In the context of imidazole functionalization, this reaction is pivotal for synthesizing pharmaceutical intermediates (e.g., precursors to Ondansetron, Losartan). However, the imidazole ring presents unique challenges regarding regioselectivity (C2 vs. C4/C5) and handling due to the basicity of the ring nitrogens.

This guide provides a rigorous technical framework for the formylation of imidazoles, moving beyond basic textbook descriptions to address process variables, safety parameters, and regiochemical control necessary for scalable drug development.

Mechanistic Insight & Regiochemistry

To control the reaction, one must understand the kinetics of the active species. The reaction proceeds through two distinct phases: the formation of the electrophilic Vilsmeier reagent and the subsequent Electrophilic Aromatic Substitution (EAS).[3]

The Pathway
  • Reagent Formation: DMF reacts with

    
     to form the chloroiminium ion (Vilsmeier reagent).[2][3] This step is exothermic.[4]
    
  • Substrate Attack: The imidazole nitrogen lone pair facilitates electron density at C2 (or C4/C5), attacking the electrophile.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to the aldehyde.[3][5]

Regioselectivity Rules
  • N-Alkyl/Aryl Imidazoles: The C2 position is the most electron-rich and sterically accessible site between the two nitrogens. Target: C2-Formylation.

  • C2-Substituted Imidazoles: If C2 is blocked (e.g., 2-methylimidazole), the reaction is forced to the C4 (or C5) position. Target: C4-Formylation.

  • Unprotected Imidazoles: The basic Nitrogen (N3) often coordinates with the Vilsmeier reagent or becomes protonated, deactivating the ring. Recommendation: Always protect N1 (Methyl, Benzyl, SEM) before Vilsmeier conditions.

Mechanistic Visualization

The following diagram illustrates the critical intermediates and the divergence point for hydrolysis.

VilsmeierMechanism Start DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloroiminium Ion) Start->V_Reagent Exothermic Formation Intermediate C2-Iminium Intermediate V_Reagent->Intermediate + Substrate (EAS) Substrate N-Substituted Imidazole Substrate->Intermediate Hydrolysis Alkaline Hydrolysis Intermediate->Hydrolysis Quench Product Imidazole-2- Carbaldehyde Hydrolysis->Product -HCl, -Dimethylamine

Caption: Figure 1. Kinetic pathway of Vilsmeier-Haack formylation on imidazole, highlighting the critical intermediate formation.

Core Protocol: C2-Formylation of 1-Methylimidazole

Objective: Synthesis of 1-methylimidazole-2-carbaldehyde. Scale: 50 mmol (adaptable to kg scale). Safety Critical:


 reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
Reagents & Stoichiometry[6]
ComponentRoleEquivalentsMass/Vol
1-Methylimidazole Substrate1.04.1 g (50 mmol)
DMF Solvent/Reagent3.0 - 5.015-20 mL
Phosphorus Oxychloride (

)
Electrophile Source1.2 - 1.57.0 mL (75 mmol)
Sodium Acetate (aq) Quenching BufferExcessSat. Solution
Step-by-Step Methodology
Phase A: Reagent Formation (The "Cold" Phase)
  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, internal thermometer, and nitrogen inlet.

  • Solvent Charge: Add anhydrous DMF to the flask and cool to 0°C using an ice/salt bath.

  • Activation: Add

    
     dropwise over 20 minutes.
    
    • Critical Check: Maintain internal temperature

      
      .[6] The solution will turn pale yellow/viscous as the Vilsmeier salt precipitates/forms.
      
    • Wait: Stir at 0°C for an additional 30 minutes to ensure complete conversion to the chloroiminium species.

Phase B: Reaction (The "Hot" Phase)
  • Addition: Add 1-methylimidazole dropwise to the cold Vilsmeier reagent.

    • Note: The reaction is initially exothermic.[4]

  • Heating: Remove the ice bath. Slowly ramp the temperature to 90°C .

  • Monitoring: Stir at 90°C for 2–4 hours.

    • Validation: TLC (DCM:MeOH 9:1) should show consumption of starting material (

      
      ) and appearance of a new spot (
      
      
      
      ).
Phase C: Quenching & Isolation
  • Cooling: Cool the dark orange/brown mixture to room temperature, then to 0°C.

  • Hydrolysis (Violent Step): Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring.

    • Caution: Evolution of HCl gas.

  • Neutralization: Slowly add saturated aqueous Sodium Acetate (or

    
    ) until pH 
    
    
    
    7–8.
    • Why Acetate? Strong bases (NaOH) at high temperatures can degrade the aldehyde (Cannizzaro reaction).

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[7]
  • Purification: Recrystallization from hexanes/ethyl acetate or vacuum distillation.

Advanced Protocol: C4-Formylation (Blocked C2)

When the C2 position is occupied (e.g., 2-phenylimidazole), the Vilsmeier reagent will attack the C4 position. However, the reaction kinetics are significantly slower due to steric hindrance and the electronic effects of the C2 substituent.

Modifications to Core Protocol:

  • Stoichiometry: Increase

    
     to 3.0 equivalents .
    
  • Temperature: Higher temperatures (reflux, 100–110°C) are often required.

  • Time: Extend reaction time to 12–24 hours.

  • Solvent: If DMF reflux is insufficient, use 1,2-dichloroethane (DCE) as a co-solvent to allow higher reflux temperatures without degrading the DMF excessively.

Troubleshooting & Optimization Matrix

This table serves as a self-validating system for the researcher.

ObservationRoot CauseCorrective Action
Low Yield (<30%) Moisture in DMF/GlasswareUse anhydrous DMF (molecular sieves) and oven-dried glassware.

hydrolyzes instantly with water.
No Product / SM Recovery Reagent decompositionEnsure Phase A (Reagent Formation) is done at 0°C and stirred long enough before adding substrate.
Tarry/Black Crude Thermal degradationReduce reaction temperature in Phase B. Do not exceed 95°C.
"Green/Blue" Impurity Dimer formationQuenching was too hot or pH became too alkaline too quickly. Keep quench < 20°C.
Regioisomer Mix Steric crowdingIf C2 is open but bulky groups are on N1, you may get C4/C5 minor products. Lower temp to improve selectivity.

Strategic Decision Tree

Use this workflow to determine the optimal approach for your specific imidazole substrate.

StrategyTree Start Start: Imidazole Substrate N_Prot Is N1 Protected? Start->N_Prot Protect Protect N1 (Me, Bn, SEM) N_Prot->Protect No C2_Open Is C2 Position Open? N_Prot->C2_Open Yes Protect->C2_Open Protocol_A Protocol A: C2-Formylation (Standard 90°C) C2_Open->Protocol_A Yes Protocol_B Protocol B: C4-Formylation (High Temp/Excess Reagent) C2_Open->Protocol_B No (Blocked)

Caption: Figure 2. Decision logic for selecting the appropriate Vilsmeier-Haack protocol based on substrate substitution.

Safety & Industrial Hygiene (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts explosively with water. In case of exposure, wash with copious water.
    
  • DMF: A potent solvent that can facilitate the absorption of toxins through the skin. Known reproductive hazard.

  • Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. On a large scale (>100g), active cooling is mandatory during addition.

References

  • Mechanism & General Scope: Jones, G., & Stanforth, S. P. (2004). The Vilsmeier-Haack Reaction. Organic Reactions. Link

  • Imidazole Functionalization: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Protocol Validation (1-Methylimidazole): Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 40 (1959). (Note: Adapted from general aldehyde synthesis). Link

  • Regioselectivity Studies: Ohta, S., et al. (1992). Regioselective formylation of imidazoles. Chemical & Pharmaceutical Bulletin. Link

Sources

Application Note: High-Efficiency Suzuki Coupling of 4-Chloro-1-Methyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the challenging Suzuki-Miyaura cross-coupling of 4-chloro-1-methyl-1H-imidazole . This substrate presents specific electronic and coordinative challenges that distinguish it from standard aryl halide couplings.

Executive Summary

The coupling of 4-chloro-1-methyl-1H-imidazole with boronic acids is a non-trivial transformation. Unlike their bromo- or iodo- counterparts, chloro-imidazoles are electronically deactivated toward oxidative addition. Furthermore, the imidazole nitrogen (N3) acts as a competitive Lewis base, potentially poisoning the palladium catalyst.

Standard protocols (e.g., Pd(PPh3)4/Na2CO3) typically fail for this substrate. This guide provides two High-Performance Protocols utilizing sterically demanding, electron-rich ligands (Buchwald Dialkylbiaryl Phosphines and NHCs) to overcome the activation energy barrier and prevent catalyst deactivation.

Mechanistic Insight & Reactivity Profile

To successfully couple this substrate, one must understand the three specific barriers inherent to the 4-chloro-1-methylimidazole scaffold:

  • C-Cl Bond Inertness: The C4 position of the imidazole ring is electron-rich (π-excessive). This increases the bond dissociation energy of the C-Cl bond, making the Oxidative Addition step rate-limiting and difficult.

  • Catalyst Poisoning: The N3 nitrogen possesses a lone pair capable of binding tightly to the Pd(II) center, forming an off-cycle "resting state" [Pd(L)(Substrate)Cl] that halts turnover.

  • Protodeboronation: Imidazole substrates often require strong bases, which can accelerate the decomposition of unstable boronic acids before transmetalation occurs.

Reactivity Landscape

The relative reactivity of halo-imidazoles in Suzuki coupling is:

  • Position: C2-X > C5-X > C4-X (Hardest)

  • Halogen: I > Br > Cl (Hardest)

Catalytic Cycle & Inhibition Pathways

SuzukiMechanism Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd + 4-Cl-Imid PdII_Ar Pd(II)-Ar-Cl Complex OxAdd->PdII_Ar Poison Catalyst Poisoning (Pd Coordinated to N3) PdII_Ar->Poison N3 Coordination TransMet Transmetalation (+ Ar-B(OH)2 / Base) PdII_Ar->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the competitive poisoning pathway (grey) and the high barrier to oxidative addition (red).

Catalyst Selection Matrix

For this specific substrate, "standard" catalysts are insufficient. Use the table below to select the appropriate system.

Catalyst ClassLigand ExampleRecommendationWhy?
Gen 1 (Traditional) PPh3, dppfDO NOT USE Cannot activate C-Cl; easily poisoned by N3.
Gen 3 (Buchwald) XPhos, SPhos PRIMARY CHOICE Bulky biaryl backbone prevents N3 binding; electron-rich P facilitates C-Cl cleavage.
NHC-Pd (PEPPSI) IPent, IPr ALTERNATIVE Extremely robust; carbene ligand does not dissociate, preventing poisoning. Ideal for difficult cases.
Additives CataCXium A SECONDARY Good for sterically hindered partners, but XPhos is generally superior for chlorides.

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G3 System)

Recommended for initial screening and scale-up. Uses XPhos Pd G3, a pre-catalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation.

Reagents:

  • Substrate: 4-chloro-1-methyl-1H-imidazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 – 4 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)2 (4 mol%) + XPhos (8 mol%).

  • Base: K3PO4 (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the imidazole substrate, boronic acid, K3PO4, and XPhos Pd G3.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously for 12–16 hours.

    • Tip: C-Cl activation often requires temperatures >80°C. Do not run at room temp.

  • Monitoring: Check conversion by LC-MS. Look for the disappearance of the chloride (m/z ~116) and formation of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradients are typical for polar imidazoles).

Protocol B: The "Hard Case" (PEPPSI-IPr System)

Use this if Protocol A fails or if the boronic acid is sterically hindered. PEPPSI catalysts are highly resistant to breakdown.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene : Isopropanol (4:1) or pure n-Butanol.

Step-by-Step Procedure:

  • Charge: Add imidazole (1.0 equiv), boronic acid (1.5 equiv), Cs2CO3 (2.0 equiv), and Pd-PEPPSI-IPr to a vial.

  • Degas: Cycle Argon/Vacuum 3 times.

  • Solvent: Add Toluene/IPA (4:1).

  • Heat: Heat to 110°C for 24 hours.

    • Note: The NHC ligand stabilizes the Pd at high temperatures, allowing for the activation of the inert C-Cl bond.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify.

Troubleshooting & Optimization

Use this logic flow if you encounter low yields:

ObservationProbable CauseCorrective Action
No Reaction (0% Conv) Oxidative Addition FailureIncrease Temp to 120°C; Switch solvent to n-Butanol; Switch ligand to SPhos (smaller but more electron-rich than XPhos).
Stalled (~30% Conv) Catalyst Poisoning / DeathAdd fresh catalyst (1 mol%) after 4 hours; Ensure strict O2 exclusion.
Homocoupling of Boronic Acid Oxidation of Boronic AcidDegas solvents more thoroughly; Add slow addition of the boronic acid (syringe pump) to keep its concentration low.
Dehalogenation (H-product) Beta-Hydride EliminationAvoid primary alcoholic solvents (use Dioxane or DMF); Reduce reaction temperature slightly.
Workflow Visualization

Optimization Start Start Protocol A (XPhos G3 / 100°C) Check LCMS Check (4 Hours) Start->Check Success >80% Conv. Proceed to Workup Check->Success Good Activity Fail <10% Conv. Check->Fail No Activity Step2 Protocol B (NHC Ligand) Fail->Step2 Switch to Protocol B (PEPPSI-IPr / 110°C) Check2 LCMS Check Step2->Check2 12 Hours Check2->Success Fail2 Critical Failure: 1. Use Microwave (140°C) 2. Switch to 4-Bromo analog Check2->Fail2 Still Fails

Figure 2: Decision tree for optimizing reaction conditions.

References

  • Bellina, F., & Rossi, R. (2004). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 60(45), 10269-10310. Link

    • Context: Comprehensive review of imidazole couplings, highlighting the difficulty of C4-chlorides.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: The seminal paper establishing XPhos and SPhos as the ligands of choice for deactiv
  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(50), 13389–13398. Link

    • Context: Describes the NHC-Pd system (Protocol B)
  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC complexes for a variety of Pd-catalyzed cross-couplings. Chemistry – A European Journal, 12(18), 4743-4748. Link

    • Context: Validation of PEPPSI c

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylated Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The formation of a carbon-nitrogen (C–N) bond to an imidazole ring, particularly N-arylation, is a critical transformation for accessing these valuable compounds. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging such bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a challenging yet important substrate: 4-chloro-1-methyl-1H-imidazole. The presence of the imidazole moiety introduces specific challenges, including potential catalyst inhibition, which necessitate careful optimization of reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel N-arylated imidazole derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

  • Oxidative Addition : A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl halide (4-chloro-1-methyl-1H-imidazole) in the rate-determining step. This forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The final step involves the formation of the desired C–N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_complex Pd(II)(Ar)(X)L_n Pd0->OA_complex Oxidative Addition Amine_complex [Pd(II)(Ar)(Amine)L_n]^+X^- OA_complex->Amine_complex Amine Coordination Amido_complex Pd(II)(Ar)(Amido)L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product N-aryl-imidazole Amido_complex->Product ArX 4-chloro-1-methyl-1H-imidazole ArX->OA_complex Amine R2NH Amine->Amine_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Materials and Methods

Reagents
  • Substrate: 4-chloro-1-methyl-1H-imidazole (Ensure high purity, >98%)

  • Amine: Representative primary or secondary amine (e.g., Aniline, Morpholine, n-Hexylamine)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd(0) N-heterocyclic carbene (NHC) complex.[6] Buchwald pre-catalysts are also highly effective.[7]

  • Ligand: A suitable biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). The choice of ligand is critical and substrate-dependent.[3][8][9]

  • Base: A strong, non-nucleophilic base is required. Common choices include Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Potassium phosphate (K₃PO₄).[8][10]

  • Solvent: Anhydrous, degassed aprotic solvents such as Toluene, Dioxane, or Tetrahydrofuran (THF) are commonly used.[5][11]

Equipment
  • Schlenk flasks or reaction vials with screw caps and septa

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the Buchwald-Hartwig amination of 4-chloro-1-methyl-1H-imidazole with a generic amine. Optimization will likely be necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Pre-catalyst, Ligand, and Base setup->reagents add_substrates Add 4-chloro-1-methyl-1H-imidazole, Amine, and Solvent reagents->add_substrates reaction Heat and Stir (e.g., 80-110 °C) add_substrates->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench, Extract, and Dry monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen. This is typically achieved by evacuating and backfilling the flask three times.[12]

  • Addition of Solid Reagents: To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Addition of Substrates and Solvent: Add 4-chloro-1-methyl-1H-imidazole (1.0 equivalent) and the amine (1.2 equivalents). Subsequently, add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M concentration with respect to the limiting reagent) via syringe.

  • Reaction Conditions: The flask is sealed and the mixture is stirred at a temperature ranging from 80-110 °C.[13] The optimal temperature will depend on the reactivity of the specific amine and the chosen solvent.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered through a pad of celite to remove the palladium catalyst.[13] The filtrate is concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination of 4-chloro-1-methyl-1H-imidazole is highly dependent on the careful selection of reaction parameters.[3] The imidazole moiety can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation. Therefore, a systematic approach to optimization is crucial.

Table 1: Key Parameters for Optimization

ParameterRecommended Starting ConditionsRationale and Optimization Strategy
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd(0) sources are generally preferred. If using a Pd(II) source, a reducing agent may be implicitly required.[5] Buchwald pre-catalysts often offer superior performance.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are essential for promoting both oxidative addition and reductive elimination. The optimal ligand is highly substrate-dependent.[14]
Base NaOtBu, LiHMDS, K₃PO₄A strong base is necessary to deprotonate the amine. NaOtBu is highly effective but can be incompatible with some functional groups.[8] LiHMDS can be used for substrates with protic functional groups.[8]
Solvent Toluene, Dioxane, THFThe choice of solvent can influence reaction rates and solubility of reagents.[5] Toluene is a common and effective choice.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition. Start at a moderate temperature and adjust as needed.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of high-purity, anhydrous, and degassed reagents and solvents. Oxygen can deactivate the Pd(0) catalyst.

    • Inappropriate Ligand/Base Combination: Screen different ligands and bases. The interaction between these components is critical.

    • Catalyst Inhibition: The imidazole substrate may be inhibiting the catalyst. Increasing the ligand-to-palladium ratio may be beneficial.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the chloro group is replaced by hydrogen, can occur. It is often promoted by moisture or certain bases.

    • Homocoupling of the Amine: This is less common but can occur under certain conditions.

Scope and Limitations

The Buchwald-Hartwig amination is a broadly applicable reaction.[9] A wide variety of primary and secondary amines can be coupled with 4-chloro-1-methyl-1H-imidazole.

  • Primary and Secondary Aliphatic Amines: These are generally good coupling partners. Sterically hindered secondary amines may require more forcing conditions or specialized ligands.[15]

  • Aryl Amines: Both electron-rich and electron-deficient anilines can be used.

  • N-Heterocyclic Amines: Amines such as morpholine, piperidine, and pyrazole can be successfully coupled.

Limitations:

  • Tertiary Amines: These are not suitable nucleophiles for this reaction.

  • Amines with Certain Functional Groups: Functional groups that can react with the strong base or the palladium catalyst may not be tolerated without protection.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated imidazoles from 4-chloro-1-methyl-1H-imidazole. Success hinges on a rational approach to the selection of the catalyst system and reaction conditions. By understanding the underlying mechanism and systematically optimizing the key parameters, researchers can effectively overcome the challenges associated with this transformation and access a diverse range of valuable molecules for drug discovery and materials science.

References

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Is-T. (2014). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]

  • Ruiz, J., & Peris, E. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16936-16951. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Viciosa, M. et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7825-7834. [Link]

  • Zare, A. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19135-19163. [Link]

  • ResearchGate. (2016). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Motyka, R. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33664-33679. [Link]

  • Sharma, P. et al. (2022). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 46(29), 13917-13922. [Link]

  • Fors, B. P. et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

  • Sullivan, J. D. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 956-959. [Link]

  • Chen, W. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. [Link]

  • Ben-Daat, H. et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(19), 6576-6580. [Link]

  • Blue, A. L. et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Angewandte Chemie International Edition, 49(39), 6981-6984. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 47(26), 4889-4892. [Link]

  • Klapars, A. et al. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(26), 9263-9265. [Link]

  • Ouyang, J. et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(41), 7569-7574. [Link]

  • Guram, A. S. et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(20), 5464-5467. [Link]

  • ResearchGate. (2017). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

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4-chloro-1-methyl-1H-imidazole material safety data sheet (MSDS) highlights

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 4-Chloro-1-methyl-1H-imidazole

A Senior Application Scientist's Guide to Safe and Effective Handling

As a cornerstone heterocyclic motif, imidazole and its derivatives are integral to medicinal chemistry and drug development, serving as key structural units in numerous pharmaceuticals.[1][2][3] 4-Chloro-1-methyl-1H-imidazole, a halogenated imidazole, is a versatile synthetic intermediate. However, its utility is matched by significant handling and safety considerations stemming from its corrosive and toxic nature. This document provides an in-depth guide, moving beyond a standard Material Safety Data Sheet (MSDS), to offer practical, field-tested protocols and insights for researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and Risk Assessment

4-Chloro-1-methyl-1H-imidazole is classified as a hazardous substance requiring careful management. The primary hazards are associated with its corrosive properties, which can cause severe damage to tissues upon contact.[4][5]

Globally Harmonized System (GHS) Classification

Understanding the specific GHS classifications is the first step in a robust risk assessment. While a specific SDS for the title compound was not retrieved, data for closely related analogs like 1-methylimidazole and other chlorinated imidazoles indicate significant hazards.[4][6][7] A composite hazard profile suggests the following classifications are highly probable and should be assumed in any risk assessment.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[7]GHS06 (Skull and Crossbones)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[5][6][7][8]GHS05 (Corrosion)
Serious Eye DamageCategory 1H318: Causes serious eye damage[6][8][9]GHS05 (Corrosion)

Causality: The corrosivity of halogenated imidazoles stems from their ability to react with biological macromolecules. The electron-withdrawing nature of the chlorine atom and the imidazole ring's reactivity can lead to the denaturation of proteins and the disruption of cell membranes upon contact, causing chemical burns.[10]

Visualizing the Hazard Profile

A clear understanding of the hierarchy of risks is essential for prioritizing safety measures.

GHS_Classification cluster_main Primary Hazards of 4-Chloro-1-methyl-1H-imidazole A Skin Corrosion (Cat 1B) H314 B Serious Eye Damage (Cat 1) H318 A->B Direct tissue destruction C Acute Dermal Toxicity (Cat 3) H311 D Acute Oral Toxicity (Cat 4) H302 C->D Systemic effects after exposure

Caption: GHS Hazard Overview.

Section 2: Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All manipulations of 4-chloro-1-methyl-1H-imidazole, especially handling of the solid or preparing solutions, must be performed within a certified chemical fume hood.[4][11][12] The fume hood provides critical protection against inhalation of dust or vapors and contains any potential spills.[11] An eyewash station and safety shower must be immediately accessible.[4][12]

Personal Protective Equipment (PPE)

Given the severe skin and eye hazards, a comprehensive PPE protocol is non-negotiable.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile), checked for integrity before use. Consider double-gloving.[6]Protects against dermal absorption and severe skin burns.[5][7]
Eye Protection Chemical safety goggles and a full-face shield.[11]Standard safety glasses are insufficient. The face shield protects against splashes during transfers.
Lab Coat Flame-resistant lab coat with tight-fitting cuffs.Prevents contact with skin and personal clothing.
Respiratory Not typically required if used in a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[11]Protects against inhalation of corrosive dust or vapors.
Protocol: Weighing and Dispensing Solid 4-Chloro-1-methyl-1H-imidazole

This protocol is designed to be self-validating by ensuring containment at every step.

  • Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging : Place a weigh boat, spatula, and a sealable container for the compound on a clean, tared balance inside the fume hood.

  • Dispensing : Carefully transfer the required amount of the solid from the stock bottle to the weigh boat. Minimize dust generation.

  • Transfer : Transfer the weighed solid to the reaction vessel or receiving flask, which is also inside the fume hood.

  • Decontamination : Immediately rinse the spatula and weigh boat with a suitable solvent (e.g., isopropanol) into a designated waste container.

  • Closure : Securely close the stock bottle and the receiving vessel.

  • Cleanup : Wipe down the balance and surrounding area within the fume hood with a damp cloth, disposing of the cloth in the solid hazardous waste.

  • Doffing : Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[6][13]

Handling_Workflow prep Step 1: Don PPE & Verify Fume Hood stage Step 2: Stage Equipment in Hood prep->stage Safety First dispense Step 3: Dispense Solid stage->dispense transfer Step 4: Transfer to Vessel dispense->transfer decon Step 5: Decontaminate Tools transfer->decon cleanup Step 6: Secure Containers & Clean Area decon->cleanup doff Step 7: Doff PPE & Wash Hands cleanup->doff

Caption: Safe Weighing and Dispensing Workflow.

Section 3: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions : Store in a cool, dry, well-ventilated place away from direct sunlight.[11][14][15] The storage area should be designated for corrosive materials.[12]

  • Containers : Keep containers tightly closed to prevent moisture ingress and potential degradation.[11][14][15] Ensure containers are clearly labeled and free from leaks.[16]

  • Incompatibilities : Avoid storage with strong oxidizing agents, strong acids, and acid chlorides.[12][16] Contact with these substances can lead to vigorous or explosive reactions.

Section 4: Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

First Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4][14] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[17] Flush skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air.[4][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[14] Seek immediate medical attention.[4]

Rationale: The critical first step for skin and eye contact is immediate and prolonged flushing with water to physically remove the corrosive agent and dilute any remaining chemical, thereby minimizing tissue damage.[18]

Spill Response Protocol
  • Minor Spill (inside a fume hood) :

    • Ensure appropriate PPE is worn.

    • Cover the spill with a compatible absorbent material (e.g., vermiculite, not paper towels).[13]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert colleagues.[10][19]

    • If safe to do so, close doors to the laboratory to contain vapors.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).[13][18]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Section 5: Application Spotlight - Use in Synthesis

4-Chloro-1-methyl-1H-imidazole is a valuable building block. For example, it can be used in the synthesis of more complex imidazole derivatives for screening as potential therapeutic agents, such as ACE inhibitors.[1] The chloro-substituent provides a reactive handle for cross-coupling reactions or nucleophilic substitution.

Protocol: N-Arylation of 4-Chloro-1-methyl-1H-imidazole

This protocol outlines a hypothetical but representative cross-coupling reaction, integrating the safety measures discussed.

  • Reactor Setup : In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition (Solid) : Following the "Weighing and Dispensing Protocol" (Section 2.3), add the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq) to the flask.

  • Reagent Addition (Liquid/Solid) : Add 4-chloro-1-methyl-1H-imidazole (1.0 eq) to the flask.

  • Solvent Addition : Add the appropriate degassed solvent (e.g., Dioxane/Water mixture) via cannula or syringe.

  • Reaction : Heat the reaction mixture to the required temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Workup : Once complete, cool the reaction to room temperature. Quench carefully with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Waste Disposal : All aqueous and organic waste, as well as contaminated solids (silica gel, etc.), must be disposed of in appropriately labeled hazardous waste containers.[19]

References

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co. KG. [URL: https://www.chemos.
  • Safety Data Sheet: Imidazole. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-X998-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE3OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwNzU4NDQzMzM1OTgucGRmfGI2YjQ4Y2Y4ZjA5ZjgxN2Y1YjM4YjQwYjM0ZTU2YjM4YjM3YjM5M2Y4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4]
  • SAFETY DATA SHEET - 4-Chloro-1H-imidazole. Fisher Scientific. [URL: https://www.fishersci.com/sds_15965-31-8]
  • Safety Data Sheet - 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0529_msds.pdf]
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  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [URL: https://www.chemsupply.com.au/documents/Q09UJ37W.pdf]
  • Imidazole hydrochloride - Safety Data Sheet. Santa Cruz Biotechnology.
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  • 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [URL: https://www.industrialchemicals.gov.
  • Hazardous Chemical Information System (HCIS) - Details for Imidazole. Safe Work Australia. [URL: https://hcis.safeworkaustralia.gov.au/HazardousChemical/Details?chemicalID=1968]
  • SAFETY DATA SHEET - 1-Methylimidazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m50834]
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10525287/]
  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/232971295_Polyfunctional_Imidazoles_I_Synthesis_of_1-Substituted_4-Chloro-1H-imidazole-5-carbaldehydes_by_Vilsmeier-Haack_Reaction]
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [URL: https://ehs.uky.edu/docs/pdf/bio_research_lab_safety_manual_emergency_procedures_0001.pdf]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-Methyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Regiocontrol Document ID: TS-IMD-4CL-001

Executive Summary & Diagnostic Triage

The "Isomer Trap" Warning: The synthesis of 4-chloro-1-methyl-1H-imidazole is deceptively simple. The primary cause of low yield is not conversion failure, but regiochemical ambiguity .

If you are performing Direct Chlorination of 1-methylimidazole (NMI), you are likely producing the 5-chloro isomer, not the 4-chloro target. If you are performing Methylation of 4-chloroimidazole, you are producing a mixture of 1,4- and 1,5-isomers.

Select Your Workflow:

Symptom / ObservationLikely Root CauseGo To Section
"I used NCS/Cl₂ on 1-methylimidazole and the NMR is wrong." Wrong Regioselectivity. Electrophilic substitution favors C-5, not C-4.Section 4
"I methylated 4-chloroimidazole but my yield is <50%." Isomer Ratio & Separation. You are losing product to the 1,5-isomer or failing to separate them.Section 2
"My product is an oil; it should be a solid." Isomer Contamination. The 1,5-isomer depresses the melting point.Section 3

The Gold Standard: Methylation of 4-Chloroimidazole

This is the most reliable route to the 4-chloro isomer. However, 4-chloroimidazole exists in a tautomeric equilibrium. Methylation occurs at either nitrogen, leading to two distinct products.

The Mechanism of Yield Loss

The 4-chloroimidazole starting material tautomerizes between the 4-chloro (H on N1) and 5-chloro (H on N3) forms.

  • Path A (Desired): Methylation at the nitrogen distal to the chlorine yields 4-chloro-1-methylimidazole .

  • Path B (Undesired): Methylation at the nitrogen proximal to the chlorine yields 5-chloro-1-methylimidazole .

Key Insight: Steric hindrance is your ally. The chlorine atom provides steric bulk. By manipulating the base and solvent, we can maximize the formation of the 1,4-isomer (Path A) because the N-Me group prefers to be far from the Cl atom.

Optimized Protocol (High-Yield 1,4-Selectivity)

Reagents:

  • Substrate: 4-Chloroimidazole[1]

  • Alkylation Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Optimization:

  • Solvent Selection (Critical):

    • Recommendation: Use Acetonitrile (ACN) .

    • Why: In highly polar solvents like DMF, the deprotonated imidazole anion is "naked" and highly reactive, leading to lower regioselectivity (closer to 1:1 ratio). In ACN, the tighter ion pairing with the cation (

      
       or 
      
      
      
      ) enhances the steric directing effect, favoring the less hindered 1,4-position.
  • Base Selection:

    • Recommendation:Cesium Carbonate (

      
      ) .[2]
      
    • Why: The "Cesium Effect" often improves alkylation ratios in heterocycles due to the large cation radius stabilizing the transition state.

  • Temperature Control:

    • Protocol: Start at 0°C , add the alkylating agent slowly, then warm to Room Temperature (RT).

    • Warning: Do not reflux immediately. High thermal energy overcomes the steric barrier, increasing the unwanted 1,5-isomer.

Data: Solvent Effects on Isomer Ratio
SolventBaseTemperatureApprox.[2][3][4][5][6] Ratio (1,4 : 1,5)Notes
DMF NaH0°C -> RT60 : 40Poor selectivity; difficult separation.
THF NaHReflux55 : 45Fast reaction, poor ratio.
Acetonitrile

RT85 : 15 Recommended. Best balance of rate/ratio.
Toluene KOH/TEBAReflux70 : 30Phase transfer conditions; decent alternative.

Purification: Breaking the Azeotrope

Users often report that the isomers co-elute on silica or have similar boiling points.

The "Nitrate Salt" Trick

If column chromatography (DCM/MeOH) fails to separate the isomers cleanly, use their basicity difference.

  • Dissolution: Dissolve the crude oil mixture in dry Ethanol/Ether.

  • Acidification: Add concentrated Nitric Acid (

    
    ) dropwise (CAUTION: Exothermic).
    
  • Crystallization: The 1-methyl-4-chloroimidazole nitrate salt is typically more crystalline and less soluble than the 5-chloro isomer salt.

  • Filtration: Filter the solid precipitate.[4]

  • Regeneration: Neutralize the solid with aqueous

    
     and extract with DCM to recover pure 4-chloro-1-methylimidazole.
    
Visual Workflow: Purification Logic

PurificationStrategy Start Crude Reaction Mixture (1,4 and 1,5 isomers) TLC Check TLC (DCM:MeOH 95:5) Start->TLC Separable Spots Separated? TLC->Separable Column Flash Chromatography Silica Gel Separable->Column Yes Salt Nitrate Salt Formation (EtOH + HNO3) Separable->Salt No Yes Yes No No (Co-elution) Final Pure 4-Chloro-1-Methylimidazole Column->Final Cryst Fractional Crystallization (1,4-salt precipitates) Salt->Cryst Base Neutralize (NaHCO3) & Extract Cryst->Base Base->Final

Caption: Decision tree for purifying the 4-chloro isomer from the crude alkylation mixture.

The "Avoid" Protocol: Direct Chlorination

The Trap: Many researchers attempt to chlorinate 1-methylimidazole (NMI) directly using NCS (N-chlorosuccinimide) or


.

The Science: In 1-substituted imidazoles, the C-5 position is the most electron-rich and kinetically active site for electrophilic aromatic substitution.

  • Reaction: NMI + NCS

    
    5-chloro-1-methylimidazole  (Major Product).
    
  • Secondary Reaction: Continued chlorination leads to 4,5-dichloro-1-methylimidazole .

Corrective Action: If you must use this route (e.g., you lack 4-chloroimidazole starting material), you cannot rely on simple electrophilic substitution. You must use Lithiation-Directed Synthesis , which requires strict anhydrous conditions (-78°C).

  • Block C-2 (if necessary, though C-2 lithiation is dominant).

  • Lithiate at C-5.

  • Quench with electrophile? (This still doesn't give C-4 easily without blocking groups).

Verdict: Abandon Direct Chlorination if your target is the 4-chloro isomer. Switch to the methylation of 4-chloroimidazole (Section 2).

FAQ & Troubleshooting

Q: My product has a melting point of 45°C, but literature says ~90°C (salt) or higher. What do I have? A: You likely have a eutectic mixture of the 1,4- and 1,5-isomers. The 1,5-isomer is often a liquid or low-melting solid. Pure 4-chloro-1-methylimidazole is a solid. Use the Nitrate Salt method (Section 3) to purify.

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is cheaper and often provides similar regioselectivity. However, it is more toxic. The reaction times may be slightly longer. Ensure you quench the excess DMS with ammonium hydroxide before workup.

Q: Why does the 1,5-isomer form at all if it's sterically hindered? A: The "Lone Pair" effect. The lone pair on the N-3 nitrogen (in the 4-chloro tautomer) can assist in deprotonation or hydrogen bonding, sometimes making the adjacent nitrogen more nucleophilic depending on the solvent shell. Additionally, at higher temperatures, thermodynamic control takes over, and the stability difference between the two isomers is not massive (~1-2 kcal/mol).

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.
    • Source: ResearchGate / Yassine H. et al. (2022).[3]

    • Relevance: Establishes the solvent/base effects ( /ACN) on regioselectivity in 4-substituted imidazoles.
  • Direct Chlorination Limitations

    • Title: Regioselective chlorination and bromination of unprotected anilines...[7] (Contextual comparison for electrophilic substitution).

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Highlights the challenges of direct halogenation and the preference for para/ortho directing, or C-5 in heterocycles.
  • General Imidazole Synthesis

    • Title: Imidazole Synthesis - Recent Literature.[3][4][5][8][9][10]

    • Source: Organic Chemistry Portal.[11]

    • Relevance: Provides alternative ring-closing methodologies (Van Leusen)
  • Structural Confirmation & Properties

    • Title: Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole deriv
    • Source: PubMed Central (PMC).
    • Relevance: Confirms the alkylation route of 4-chloro-imidazole precursors to yield 4-chloro deriv

Sources

Heterocycle Chemistry Support Hub: Troubleshooting Suzuki Coupling with Chloroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SUZ-IMID-001 Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is your reaction failing?

Chloroimidazoles are deceptive. They appear structurally simple but possess two distinct features that kill standard Suzuki conditions: a basic nitrogen atom (Lewis base) and an electron-rich ring system that resists oxidative addition.

Before attempting another run, identify your failure mode using the diagnostic matrix below.

The Failure Mode Decision Tree

decision_tree Start Start Diagnostic Q1 Is the Imidazole N-Protected? Start->Q1 Q2 Which position is the Boron/Halide? Q1->Q2 Yes (SEM, Boc, Me) Fail1 FAILURE MODE A: Catalyst Poisoning (Free NH deprotonates -> Imidazolide binds Pd) Q1->Fail1 No (Free NH) Q3 Is the Catalyst turning black immediately? Q2->Q3 Imidazole-Cl + Aryl-B(OH)2 Fail2 FAILURE MODE B: Protodeboronation (2-Heteroaryl boronates hydrolyze rapidly) Q2->Fail2 Imidazole-2-boronic acid Q3->Fail1 Yes (Pd aggregation) Fail3 FAILURE MODE C: Failed Oxidative Addition (Ligand too weak for electron-rich Cl) Q3->Fail3 No (SM remaining)

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Technical Deep Dive: The Mechanics of Failure

Issue A: The "Nitrogen Trap" (Catalyst Poisoning)

The Science: The imidazole nitrogen (N3) is a potent


-donor. Standard catalysts like Pd(PPh

)

or Pd(dppf)Cl

rely on phosphine ligands that are in equilibrium with the metal center. The basic imidazole nitrogen displaces these ligands, forming a stable, unreactive bis-imidazole-palladium complex [1].
  • Symptom: Reaction stalls immediately; solution may remain clear (stable inactive complex) or precipitate Pd black (ligand stripping).

  • The Fix: You must use Buchwald Precatalysts (Gen 3/4) . These bulky biaryl phosphine ligands (e.g., XPhos, SPhos) create a steric wall that prevents the imidazole nitrogen from coordinating to the palladium center.

Issue B: The "Boronate Suicide" (Protodeboronation)

The Science: If you are using a 2-imidazole boronic acid (or ester), it is highly prone to protodeboronation. The adjacent nitrogen facilitates the hydrolytic cleavage of the C-B bond via a zwitterionic intermediate, replacing the boron with a proton before the cross-coupling can occur [2].

  • Symptom: Full consumption of the boronic acid starting material, but formation of the de-borylated product (imidazole-H) instead of the biaryl.

  • The Fix: Switch to MIDA boronates or Potassium Trifluoroborates (BF

    
    K) , which release the active species slowly, or use anhydrous conditions with CsF.
    
Issue C: Electronic Deactivation

The Science: Chloroimidazoles are generally electron-rich (especially if N-alkylated). This increases the electron density at the C-Cl bond, making the Oxidative Addition step (inserting Pd into the C-Cl bond) significantly harder than with phenyl chlorides.

  • The Fix: Use electron-rich, bulky ligands (Dialkylbiaryl phosphines) like XPhos or CataCXium A to accelerate oxidative addition.

Recommended Ligand Systems

Do not use generic ligands. Select based on your specific substrate electronics.

LigandTypeBest Use CaseMechanism of Action
XPhos Biaryl PhosphineGeneral Purpose. Excellent for sterically hindered or electron-rich chlorides.Bulky isopropyl groups prevent N-coordination; electron-rich P facilitates oxidative addition [3].
SPhos Biaryl PhosphineWater-Soluble / Polar. Best for highly polar substrates or aqueous conditions.High turnover frequency; sulfonated versions available for aqueous media.
BrettPhos Biaryl PhosphineDifficult Aminations/Couplings. Use if XPhos fails on extremely deactivated chlorides.Largest steric bulk; creates a mono-ligated Pd species highly active for oxidative addition.
A-taPhos AminophosphineHydrolysis Prone. Best for unstable boronic acids.Promotes rapid transmetalation, beating the rate of protodeboronation.

The "Golden Standard" Protocols

These protocols are designed to be self-validating. If these fail, the issue is likely the stability of your starting materials, not the coupling conditions.

Protocol A: The "Sledgehammer" (Robust, General Purpose)

Best for: Protected chloroimidazoles + stable aryl boronic acids.

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: THF : Water (10:1) or Dioxane : Water (4:1)

  • Temperature: 60 °C – 80 °C

Step-by-Step:

  • Charge Solids: Add Chloroimidazole (1.0 equiv), Boronic Acid (1.5 equiv), K

    
    PO
    
    
    
    (2.0 equiv), and XPhos Pd G3 (0.02 equiv) to a vial.
  • Inert Atmosphere: Seal vial and purge with Argon/N

    
     for 5 minutes. Crucial: Oxygen kills the active monomeric Pd species.
    
  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 60 °C. Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is <10% after 1 hour, raise temp to 80 °C. Do not overheat initially to avoid boronic acid decomposition.

Protocol B: The "Surgeon" (For Unstable Boronates)

Best for: Imidazole-boronates or substrates prone to protodeboronation.

Reagents:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%) OR SPhos Pd G3
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: n-Butanol (Anhydrous)

  • Temperature: 100 °C

Step-by-Step:

  • Pre-complexation (If using separate Pd/Ligand): Stir Pd(OAc)

    
     and SPhos in n-Butanol at 60 °C for 10 mins before adding substrates. This ensures the ligand is bound and prevents N-poisoning.
    
  • Addition: Add the Chloroimidazole and Base.

  • Slow Addition (The Trick): Add the unstable Boronic Acid in 3-4 portions over 1 hour, or via syringe pump. This keeps the concentration of boronic acid low relative to the catalyst, favoring coupling over hydrolysis.

Visualizing the Poisoning Mechanism

Understanding why standard catalysts fail is key to avoiding future errors.

poisoning_mechanism cluster_pathway Competition for Palladium Pd_Pre Pd(0) Precursor (Active) Complex_Active L-Pd(0) (Active Catalyst) Pd_Pre->Complex_Active  Fast Binding   Complex_Dead Imid-Pd-Imid (Dead Complex) Pd_Pre->Complex_Dead  Displacement   Ligand Bulky Ligand (XPhos) Imid Imidazole N3 (Poison) Product Biaryl Product Complex_Active->Product  Coupling Cycle   Precip Reaction Failure Complex_Dead->Precip  Pd Black Formation  

Figure 2: Kinetic competition between the phosphine ligand and the imidazole nitrogen. Buchwald ligands (XPhos) win this competition due to steric bulk; PPh3 loses it.

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction without protecting the imidazole nitrogen? A: Generally, no. The acidic N-H proton (pKa ~14) will be deprotonated by the base used for the Suzuki coupling (Carbonate/Phosphate). The resulting imidazolide anion is a potent ligand that will saturate the Palladium coordination sphere, shutting down the reaction [1]. Protect with SEM, Boc, or Methyl before coupling.

Q: My reaction turns black instantly. What does this mean? A: "Pd Black" precipitation indicates that the ligand has dissociated from the palladium, allowing the metal to aggregate into inactive nanoparticles. This confirms that your ligand (e.g., PPh3) binds too weakly compared to the imidazole substrate. Switch to XPhos Pd G3 or SPhos Pd G3 .

Q: Why do you recommend "Precatalysts" (G3/G4) instead of mixing Pd2(dba)3 and Ligand? A: Mixing Pd sources and ligands in situ is inconsistent. It relies on the successful displacement of dba (dibenzylideneacetone), which is often incomplete. G3/G4 precatalysts have the active ligand already bound in a 1:1 ratio, guaranteeing the active species is generated immediately upon heating [3].

Q: Can I use microwave heating? A: Yes, microwave heating is excellent for chloroimidazoles as it can push the difficult oxidative addition step. However, if using unstable 2-heteroaryl boronates, microwave heating may accelerate protodeboronation faster than the coupling. Use conventional heating for unstable boronates (Protocol B).

References

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews. Link (Context: Mechanisms of catalyst poisoning by nitrogen heterocycles).

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2][3] Link (Context: Mechanism of rapid protodeboronation in heteroaryl boronates).

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link (Context: Development and superiority of G3/G4 Buchwald precatalysts).

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2][3] Link (Context: Specific protocols for unstable boronic acids).

Sources

Technical Support Center: Stabilizing 4-chloro-1-methyl-1H-imidazole in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling 4-chloro-1-methyl-1H-imidazole. This valuable building block is instrumental in the synthesis of numerous pharmaceutical and materials science targets. However, its reactivity profile presents unique stability challenges. This guide is designed to provide researchers, chemists, and drug development professionals with expert insights, actionable troubleshooting protocols, and a clear understanding of the causality behind experimental choices to ensure successful and reproducible outcomes.

Understanding the Instability: The "Why" Behind Decomposition

4-chloro-1-methyl-1H-imidazole is an electron-deficient heterocyclic system. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the imidazole ring.[1] This inherent reactivity is the primary source of its instability under various reaction conditions. Decomposition can be triggered by several factors:

  • Strong Nucleophiles/Bases: Strong bases can deprotonate the imidazole ring or directly attack the carbon bearing the chlorine, leading to unwanted side products or polymerization.

  • Elevated Temperatures: High temperatures can accelerate decomposition pathways, especially in the presence of other reactive species.[2] In some instances, related halo-substituted imidazoles have been observed to degrade at temperatures as high as 160 °C, necessitating a reduction to 140 °C to maintain stability.[2]

  • Aqueous/Protic Conditions: The presence of water or other protic solvents can lead to hydrolysis, replacing the chloro group with a hydroxyl group, especially under acidic or basic conditions.[3][4]

  • Incompatible Reagents: Strong oxidizing agents and certain acids can lead to rapid degradation of the imidazole core.[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with 4-chloro-1-methyl-1H-imidazole.

Q1: My reaction mixture is turning dark brown or black, and TLC analysis shows multiple unidentified spots. What is happening?

A1: Dark coloration and a complex TLC profile are classic indicators of decomposition. This is often caused by using a base that is too strong or by running the reaction at too high a temperature. Strong bases can induce polymerization or other unwanted side reactions. We recommend you immediately assess your choice of base and the reaction temperature.

Q2: Which specific bases should I avoid, and what are safer alternatives?

A2: Avoid strong, hard bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium tert-butoxide (t-BuOK). These can aggressively attack the imidazole ring system. Safer, proven alternatives include inorganic weak bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or organic, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6][7] The choice depends on the specific requirements of your reaction (e.g., Suzuki vs. SNAr).

Q3: How critical is temperature control, and what is a safe operating range?

A3: Temperature control is paramount. While some reactions like Suzuki couplings may require heat to proceed, it's a delicate balance.[2] A good starting point is to run reactions at room temperature if possible. If heating is necessary, begin with a modest temperature (e.g., 50-80 °C) and monitor the reaction closely by TLC for any signs of decomposition. For thermally sensitive substrates, reactions have been successfully performed at lower temperatures to prevent degradation.[2]

Q4: Can my choice of solvent impact the stability of 4-chloro-1-methyl-1H-imidazole?

A4: Absolutely. While soluble in a range of organic solvents, highly polar, protic solvents like water or methanol can facilitate hydrolytic decomposition, particularly if the pH is not controlled.[3] Aprotic polar solvents like DMF, DMSO, acetonitrile, or THF are generally preferred.[7][8] For cross-coupling reactions, anhydrous conditions are often beneficial to prevent deborylation and other side reactions.[7]

Q5: What are the ideal conditions for storing this reagent?

A5: 4-chloro-1-methyl-1H-imidazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[5][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture.

Visualizing the Problem: Decomposition Pathways and Troubleshooting

To better understand the challenges, the following diagrams illustrate the primary decomposition routes and a logical workflow for troubleshooting issues in your experiments.

cluster_Decomposition Potential Decomposition Pathways start 4-chloro-1-methyl-1H-imidazole hydrolysis Hydrolysis Product (4-hydroxy-1-methyl-1H-imidazole) start->hydrolysis H₂O / Acid or Base side_reaction Side Product (e.g., from direct nucleophilic attack by base) start->side_reaction Strong Nucleophilic Base (e.g., NaOH, t-BuOK) polymerization Polymeric Degradants start->polymerization High Temperature / Strong Base

Caption: Key decomposition routes for 4-chloro-1-methyl-1H-imidazole.

cluster_Troubleshooting Troubleshooting Workflow start Decomposition Observed (Dark Color / Multiple Spots) q_base Is the base strong or nucleophilic? (e.g., NaOH, LDA, t-BuOK) start->q_base a_base Switch to a weaker/non-nucleophilic base (K₂CO₃, DIPEA, NaHCO₃) q_base->a_base Yes q_temp Is the reaction temperature > 80°C? q_base->q_temp No a_base->q_temp a_temp Reduce temperature or run at RT. Monitor closely. q_temp->a_temp Yes q_solvent Is a protic solvent present? (H₂O, MeOH) q_temp->q_solvent No a_temp->q_solvent a_solvent Switch to an anhydrous aprotic solvent (THF, Dioxane, DMF) q_solvent->a_solvent Yes end Reaction Optimized q_solvent->end No a_solvent->end

Caption: A logical workflow for troubleshooting decomposition issues.

Troubleshooting Guides & Recommended Protocols

Scenario 1: Decomposition During a Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the basic conditions required can be detrimental to 4-chloro-1-methyl-1H-imidazole.[6]

Problem: Low yield of the desired coupled product, significant recovery of starting material, and formation of dark, insoluble byproducts.

Troubleshooting Table: Suzuki-Miyaura Coupling
ProblemPossible CauseRecommended Solution
Darkening & Low Yield Base is too strong, causing decomposition.Switch from strong bases (e.g., NaOH) to milder options like K₂CO₃ or K₃PO₄.[10]
Deborylation of Boronic Acid Presence of water and/or excessive heat.Use an anhydrous solvent system (e.g., dioxane or THF) and a milder base like anhydrous K₃PO₄.[7]
Reaction Stalls Insufficient temperature for oxidative addition.If decomposition is not observed, cautiously increase the temperature in 10 °C increments, monitoring by TLC.
Catalyst Inactivity Ligand choice is suboptimal for the chloro-imidazole substrate.Screen different phosphine ligands. Bulky, electron-rich ligands often improve reactivity for challenging aryl chlorides.[10]
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize decomposition while promoting efficient coupling.

  • Inert Atmosphere: To a flame-dried flask, add 4-chloro-1-methyl-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (or THF/Toluene) via syringe. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS every hour. Avoid excessive heating.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scenario 2: Instability During Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions inherently involve nucleophiles, which can also act as bases and trigger decomposition.

Problem: The desired substitution product is formed in low yield, with significant amounts of a hydroxylated byproduct or unidentifiable polar material.

Troubleshooting Table: SNAr Reactions
ProblemPossible CauseRecommended Solution
Formation of Hydroxy-imidazole Presence of water in the reaction mixture or during work-up.Ensure all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere. Quench the reaction carefully with non-aqueous reagents if possible.[11]
Low Conversion Nucleophile is not strong enough at the reaction temperature.If using a mild nucleophile, a non-nucleophilic organic base (e.g., DIPEA) can be added to facilitate the reaction without causing decomposition.
Multiple Products Nucleophile is also a strong base, causing side reactions.Choose a nucleophile with lower basicity if possible. Alternatively, run the reaction at a lower temperature to favor the desired substitution pathway over base-catalyzed decomposition.
Optimized Protocol: SNAr with an Amine Nucleophile

This protocol uses a non-nucleophilic base to facilitate the reaction while minimizing side reactions.

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve 4-chloro-1-methyl-1H-imidazole (1.0 equiv.) and the amine nucleophile (1.1 equiv.) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. The electron-deficient nature of the chloro-imidazole often allows for milder conditions than typical SNAr reactions.[12][13] Monitor closely by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water to remove DMF, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography.

By understanding the inherent reactivity of 4-chloro-1-methyl-1H-imidazole and carefully selecting reaction conditions, researchers can successfully employ this versatile building block while minimizing decomposition and maximizing yields.

References
  • Orwat, B., et al. (2022). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. ACS Omega, 7(5), 4343–4353. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 7, 2026, from [Link]

  • Yuan, B., et al. (2016). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 120(48), 9633–9643. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 7, 2026, from [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1942-1949. [Link]

  • Al-Hourani, B. J., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Fife, T. H., & Pellino, A. M. (1980). Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society, 102(9), 3062-3071. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 28(14), 5489. [Link]

  • Karhunen, P., & Lajunen, M. (1995). Neutral hydrolysis and imidazole-catalysed decomposition of bis(4-nitrophenyl) oxalate. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-19. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Fife, T. H., & Duddy, N. W. (1980). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 102(9), 3071-3076. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • Sharma, D., et al. (2014). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. International Science Community Association. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • BioMedica Diagnostics. (2017). SAFETY DATA SHEET Imidazole Buffer Solution. Retrieved February 7, 2026, from [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(11), 3012–3015. [Link]

  • Hanoon, H. M., et al. (2022). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 38(3). [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Advanced NMR Interpretation of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Structural Elucidation & Spectral Anomalies in Imidazole Derivatives

Introduction

Welcome to the Advanced Spectroscopy Support Center. Imidazole derivatives represent a unique challenge in NMR spectroscopy due to their amphoteric nature, rapid annular tautomerism, and susceptibility to solvent-induced chemical shift perturbations.

This guide is not a textbook definition list; it is a troubleshooting system designed to resolve the three most common "pain points" reported by medicinal chemists:

  • "Ghost" Protons: Disappearing N-H signals.

  • Broadening: Loss of coupling information due to exchange rates.[1]

  • Regioisomer Confusion: Distinguishing 1,4- vs. 1,5-substituted isomers.

Tier 1: Rapid Diagnostics (FAQs)

Q: Why is my imidazole N-H proton invisible in CDCl₃? A: This is a classic "Fast Exchange" issue. In CDCl₃, the N-H proton undergoes rapid exchange with trace water or intermolecularly between imidazole units. On the NMR timescale, this "hopping" averages the signal into the baseline or broadens it beyond detection.

  • Immediate Fix: Switch solvent to DMSO-d₆ or Acetonitrile-d₃ . These polar aprotic solvents can form hydrogen bonds with the N-H, slowing the exchange rate and sharpening the signal.

Q: My aromatic signals (H2, H4, H5) appear as broad humps rather than sharp singlets/doublets. Is my sample impure? A: Likely not. This is Intermediate Exchange Broadening . If the rate of tautomerism (


) is comparable to the frequency difference (

) between the tautomers, the peaks coalesce into broad mounds.
  • Diagnostic Test: Run a Variable Temperature (VT) experiment.

    • Heat it: Pushes system to Fast Exchange

      
       Sharp, averaged peaks.
      
    • Cool it: Pushes system to Slow Exchange

      
       Distinct peaks for each tautomer.
      

Q: I see a tiny "doublet" splitting (~1.0 Hz) on the C2-H peak. Is this an artifact? A: No, this is real data. It is the Cross-Ring Coupling (


) . In 1-substituted imidazoles, H2 couples to H5 (and sometimes H4) across four bonds. This is a signature of the imidazole ring integrity.

Tier 2: The Tautomerism Trap

Unsubstituted imidazoles exist in a dynamic equilibrium between two tautomers (N1-H and N3-H). This 1,3-proton shift (annular tautomerism) fundamentally alters the spectrum.

The Mechanism of Spectral Averaging

When exchange is fast (room temp, non-polar solvent), the NMR reports a weighted average of the two forms.

  • C4 and C5 are averaged: You see one signal (or two very close signals) representing the average environment of C4 and C5.

  • C2 is averaged: The C2 proton sees an average of being adjacent to a pyrrole-like nitrogen (-NH-) and a pyridine-like nitrogen (=N-).

Visualizing the Exchange Logic

TautomerLogic Start Start: Imidazole Spectrum Analysis Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 Standard DMSO DMSO-d6 (Polar Aprotic) Solvent->DMSO Preferred Exchange Exchange Rate (k) CDCl3->Exchange Promotes H-Transfer DMSO->Exchange H-Bonds Trap NH Fast Fast Exchange (k >> u0394u03bd) Signals: Averaged NH: Invisible/Broad Exchange->Fast High Temp / Acid Trace Slow Slow Exchange (k << u0394u03bd) Signals: Distinct Tautomers NH: Sharp Exchange->Slow Low Temp / Dry

Figure 1: Logic flow determining whether an imidazole spectrum appears as a single averaged species or distinct tautomers based on solvent and conditions.

Tier 3: Regiochemistry (1,4 vs. 1,5 Isomers)

When alkylating a 4-substituted imidazole, you inevitably generate a mixture of 1,4-disubstituted and 1,5-disubstituted isomers. Distinguishing them is the most critical structural task.

The Diagnostic Workflow
Feature1,4-Isomer 1,5-Isomer Why?
NOE Correlation Weak/None between N-Alkyl and Ring-HStrong between N-Alkyl and H5 In 1,5-isomers, the N-alkyl group is sterically crowded against the C5 proton.
C-H Chemical Shift Ring proton (H5) is more shielded (upfield)Ring proton (H4) is more deshielded (downfield)Proximity to the N-alkyl group and steric compression deshields the adjacent proton in the 1,5-isomer.
HMBC (

)
Correlation from N-Alkyl protons to C2 and C5 Correlation from N-Alkyl protons to C2 and C5 Warning: HMBC is often inconclusive for regio-assignment because both isomers show similar long-range couplings. Rely on NOE.
Regioisomer Identification Decision Tree

RegioID Input N-Alkylated Mixture NOE Run 1D NOE / NOESY Irradiate N-Alkyl Group Input->NOE ResultYes Strong NOE to Ring Proton NOE->ResultYes Steric Proximity ResultNo No/Weak NOE to Ring Proton NOE->ResultNo Remote Conclusion15 Conclusion: 1,5-Isomer ResultYes->Conclusion15 Conclusion14 Conclusion: 1,4-Isomer ResultNo->Conclusion14

Figure 2: The "Gold Standard" workflow for distinguishing imidazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Tier 4: Experimental Protocols

Protocol A: "Freezing" the Tautomer (Variable Temperature NMR)

Use this when signals are broad or when you need to prove a structure exists as a specific tautomer.

  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆ . (Avoid CDCl₃).

  • Drying: Add activated 3Å molecular sieves directly to the tube to remove trace water (water catalyzes proton exchange).

  • Setup: Insert sample into the magnet. Lock and shim at 298 K (25°C).

  • Cooling: Lower temperature to 273 K (0°C) . Shim again.

  • Acquisition: Acquire a standard 1H spectrum.

  • Step-down: If peaks are still broad, lower temp in 10 K increments (down to 240 K if using Acetone-d₆/Methanol-d₄; DMSO freezes at 18°C, so switch to Acetone-d₆ for sub-zero work ).

  • Result: At the "coalescence temperature" (

    
    ), peaks merge. Below 
    
    
    
    , you will see two distinct sets of signals for the N1-H and N3-H forms.
Protocol B: 1D-NOE Difference for Regio-assignment

Use this to distinguish 1,4- vs 1,5-alkylation.

  • Sample: Prepare a concentrated sample (10-20 mg) in DMSO-d₆ or CDCl₃. Degas the sample (bubble N₂ for 2 mins) to remove paramagnetic oxygen (improves NOE signal).

  • Target Selection: Identify the chemical shift of the N-CH₂ (or N-CH₃) protons.

  • Experiment: Select the selnogp (Bruker) or equivalent 1D selective NOESY sequence.

  • Parameters:

    • Mixing Time (

      
      ):  Set to 500-800 ms . (Small molecules need longer mixing times).
      
    • Irradiation: Set the frequency on the N-alkyl peak.

  • Analysis:

    • Look for a positive peak in the aromatic region.

    • If you see the Ring-H: It is the 1,5-isomer .

    • If the aromatic region is flat: It is the 1,4-isomer .

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Compounds. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole reactivity and properties).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOE and Exchange Spectroscopy protocols).

Sources

Technical Support Center: Navigating Regioselectivity in Imidazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of imidazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiocontrol in their synthetic strategies. The imidazole core is a privileged scaffold in medicinal chemistry, and mastering its selective functionalization is key to unlocking novel therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in the functionalization of the imidazole ring?

A1: The regioselectivity of substitution reactions on the imidazole ring is a delicate interplay of several factors:

  • Electronic Effects: The two nitrogen atoms in the imidazole ring have different electronic environments. N-1 is a pyrrole-type nitrogen, while N-3 is a pyridine-type nitrogen. The tautomeric nature of the N-H proton in unsubstituted imidazoles means that both nitrogens can be reactive. The presence of electron-withdrawing or electron-donating substituents on the ring significantly influences the nucleophilicity of the nitrogen atoms and the acidity of the C-H bonds.[4] For instance, an electron-withdrawing group at the C-4 position will make the adjacent N-3 less nucleophilic and the distal N-1 more so.

  • Steric Hindrance: The accessibility of the nitrogen and carbon atoms on the imidazole ring plays a crucial role. Bulky substituents on the ring can shield adjacent positions, directing incoming reagents to less sterically hindered sites.[4][5] This principle can be exploited by using bulky protecting groups or alkylating agents to achieve desired regioselectivity.[5]

  • Reaction Conditions: The choice of solvent, base, temperature, and catalyst can dramatically alter the outcome of a reaction.[5][6] For example, in N-alkylation, the use of a strong base will deprotonate the imidazole to form the imidazolide anion, where the reaction outcome is often governed by a combination of steric and electronic factors.[5] In contrast, reactions under neutral or acidic conditions involve the free base, and the tautomeric equilibrium becomes a dominant factor.[5]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation of a 4(5)-Substituted Imidazole

Scenario: "I am attempting to N-alkylate my 4-methylimidazole, but I am consistently getting a mixture of the 1,4- and 1,5-dimethylimidazole products. How can I favor the formation of one regioisomer over the other?"

Analysis and Solution: This is a classic challenge in imidazole chemistry. The tautomeric nature of the N-H proton in 4(5)-substituted imidazoles leads to two possible starting materials for alkylation, often resulting in a mixture of products. Here’s how you can troubleshoot this issue:

1. Exploit Steric Hindrance:

  • Rationale: By increasing the steric bulk of either the substituent on the imidazole ring or the alkylating agent, you can disfavor substitution at the more hindered nitrogen atom.[5]

  • Actionable Advice: If your synthesis allows, consider using a bulkier alkylating agent. For example, if you are using methyl iodide, switching to a bulkier agent like isopropyl iodide might improve selectivity for the less hindered nitrogen. Conversely, if you are synthesizing the imidazole from scratch, introducing a bulky substituent at a position that directs the alkylation to your desired nitrogen can be an effective strategy.[7][8]

2. Modulate Reaction Conditions:

  • Rationale: The choice of base and solvent can significantly impact the regioselectivity of N-alkylation.[6]

  • Actionable Advice:

    • Basic Conditions (e.g., NaH in THF): This combination often favors the thermodynamically more stable product. For many substituted indazoles, which share similarities with imidazoles in this regard, NaH in THF has been shown to provide high N-1 regioselectivity.[9]

    • Varying Base and Solvent: Experiment with different base/solvent combinations. For instance, compare the results of using NaOH in water versus conducting the reaction in ethanol without a strong base.[5]

3. Implement a Protecting Group Strategy (The Definitive Solution):

  • Rationale: For ultimate control over regioselectivity, a protecting group strategy is often the most reliable approach. The use of a removable directing group allows for the unambiguous synthesis of a single regioisomer.[5][10] The (2-trimethylsilylethoxy)methyl (SEM) group is particularly effective for this purpose.[5][11][12]

  • Workflow:

    • Protection: Protect the imidazole at N-1 with an SEM group.

    • Alkylation: Perform the alkylation, which will now be directed to the N-3 position.

    • Deprotection: Remove the SEM group to yield the desired N-1 alkylated imidazole. This "trans-N-alkylation" strategy provides excellent regioselectivity.[5]

G start Poor N-Alkylation Regioselectivity steric Is steric differentiation a viable option? start->steric electronic Are electronic effects strong enough to direct the reaction? steric->electronic No increase_bulk Increase steric bulk of alkylating agent or ring substituent. steric->increase_bulk Yes conditions Have you tried varying the reaction conditions? electronic->conditions No add_ewg Introduce a strong EWG to direct substitution to the remote nitrogen. electronic->add_ewg Yes protecting_group Use a protecting group strategy (e.g., SEM group) for definitive control. conditions->protecting_group No switch_conditions Switch base/solvent system (e.g., NaH/THF vs. NaOH/H2O). conditions->switch_conditions Yes improved Improved Regioselectivity increase_bulk->improved add_ewg->improved switch_conditions->improved still_poor Selectivity Still Poor switch_conditions->still_poor still_poor->protecting_group G start Imidazole protect Protect N-1 with SEM group start->protect c5_arylation C-5 Arylation (Pd(OAc)₂, K₂CO₃) protect->c5_arylation sem_switch SEM-Switch (Transpose SEM to N-3) c5_arylation->sem_switch c4_arylation C-4 Arylation (Pd(OAc)₂, K₂CO₃) sem_switch->c4_arylation c2_arylation C-2 Arylation (Pd(OAc)₂, t-BuOK) c4_arylation->c2_arylation final_product Tri-arylated Imidazole c2_arylation->final_product

Sources

Work-up procedures for reactions involving 4-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-4CL-UMI Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Working with 4-chloro-1-methyl-1H-imidazole presents a unique set of challenges compared to its non-chlorinated parent, 1-methylimidazole. The introduction of the chlorine atom at the C4 position significantly alters the electronic landscape of the imidazole ring, reducing the basicity of the N3 nitrogen and increasing the lability of the C-Cl bond under specific catalytic conditions.

This guide addresses the three most common "failure modes" reported by researchers:

  • Loss of Product during Aqueous Extraction (Due to pKa shifts).

  • Persistent Metal Contamination/Emulsions (Due to N3-metal coordination).

  • Purification Yield Loss (Due to volatility and silica interactions).

Module 1: The "Missing Mass" Phenomenon (Extraction Protocols)

User Complaint: "I performed a standard acid/base workup, but my mass recovery is <20%. The aqueous layer contains my product."

Root Cause Analysis: Standard imidazole has a pKa (conjugate acid) of ~7.[1]0. However, the chlorine atom at C4 is electron-withdrawing , which lowers the pKa of the 4-chloro-1-methylimidazole conjugate acid to approximately 4.5–5.5 .

  • The Error: If you neutralize the aqueous layer to pH 7 (neutral), a significant portion of the molecule may still be protonated (water-soluble) or exist in an equilibrium that favors the aqueous phase, especially in large volumes of brine.

Corrective Protocol: The "pH Switch" Technique To ensure quantitative extraction into the organic phase, you must drive the equilibrium completely to the free base.

Step-by-Step Procedure:

  • Quench: Quench the reaction mixture (usually with water or saturated NH₄Cl).

  • Acid Wash (Optional): If removing neutral impurities, extract with 1M HCl. The product moves to the aqueous phase.

  • The pH Adjustment (Critical):

    • Cool the aqueous layer to 0°C.

    • Basify carefully using 2M NaOH or saturated Na₂CO₃.

    • Target pH: You must reach pH > 9.0 . Do not stop at pH 7.

  • Extraction: Extract immediately with DCM (Dichloromethane) or CHCl₃ .

    • Note: Avoid Diethyl Ether if possible; chlorinated imidazoles have superior solubility in chlorinated solvents.

Visualization: The pH Extraction Logic

ExtractionLogic Start Reaction Mixture Acidify Acidify to pH < 2 (1M HCl) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Keep Basify Basify to pH > 9 (Target: Free Base) AqLayer->Basify Critical Step Extract Extract with DCM (x3) Basify->Extract Final Combined Organic Layers (Product Recovered) Extract->Final

Figure 1: pH-dependent extraction workflow ensuring the 4-chloro-1-methylimidazole is fully deprotonated for recovery.

Module 2: Metal Scavenging (Post-Coupling)

User Complaint: "The product is colored (brown/green) after column chromatography, or I have a persistent rag layer during extraction."

Root Cause Analysis: The N3 nitrogen of the imidazole ring is an excellent ligand for transition metals (Pd, Cu, Ni). Even with the electron-withdrawing chlorine, the molecule can form stable complexes with residual catalyst, leading to emulsions and colored impurities that "streak" through silica.

Troubleshooting Table: Scavenger Selection

ContaminantRecommended ScavengerProtocol
Palladium (Pd) N-Acetyl Cysteine or Thiourea Dissolve scavenger in water (5 equiv relative to Pd). Stir with organic phase for 30 mins. Filter precipitate.
Copper (Cu) EDTA (Disodium salt) Wash organic layer with 0.1M EDTA (pH 8–9) solution twice. The blue/green color should transfer to the aqueous layer.
General SiliaMetS® (Thiol-grafted Silica) Add solid scavenger to organic layer, stir 1 hr, filter. Best for final polishing.

Pro-Tip: If you encounter a "rag layer" (emulsion) that won't separate, do not shake vigorously. Instead, filter the entire biphasic mixture through a pad of Celite to remove the colloidal metal particles stabilizing the emulsion.

Module 3: Purification & Volatility

User Complaint: "My compound streaks on the TLC plate, and I lost 30% of my mass on the rotovap."

Issue A: Silica Tailing Imidazoles are basic. They interact with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening and tailing.

  • Solution 1 (The Modifier): Add 1% Triethylamine (Et₃N) to your eluent system (e.g., DCM:MeOH:Et₃N 95:4:1). Pre-flush the column with this solvent system to neutralize the silica.

  • Solution 2 (The Substrate): Use Neutral Alumina instead of silica gel. Alumina is less acidic and prevents the "sticking" effect.

Issue B: Volatility 4-Chloro-1-methylimidazole has a relatively low molecular weight (MW ~116.5). While the boiling point is higher than 1-methylimidazole (198°C), it can still sublime or co-evaporate under high vacuum (< 1 mbar) or if heated excessively.

  • Protocol:

    • Do not heat the water bath above 35°C during rotary evaporation.

    • Avoid leaving the compound on a high-vacuum manifold (oil pump) overnight.

    • If drying is necessary, use a gentle stream of nitrogen or a desiccator with CaCl₂.

Module 4: Reaction-Specific Workups (Lithiation)

Context: Regioselective lithiation (e.g., at C2 or C5) is a common application for this scaffold.

The "Proton Quench" Risk: When quenching a lithiated 4-chloro-1-methylimidazole species, using a strong acid can promote protodehalogenation (loss of the Cl atom) or ring opening if the temperature is not controlled.

Safe Quench Protocol:

  • Temperature: Maintain -78°C during the quench.

  • Reagent: Use a solution of Acetic Acid in THF (1:1) or Solid NH₄Cl (inverse addition).

    • Why? These provide a proton source without creating a highly acidic local environment that could destabilize the C-Cl bond.

  • Warm-up: Allow the mixture to warm to room temperature only after the quench is complete.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Problem Identify Issue Emulsion Emulsion/Rag Layer? Problem->Emulsion Tailing TLC Tailing? Problem->Tailing Yield Low Yield? Problem->Yield Filter Filter thru Celite Emulsion->Filter Yes (Solids) Brine Add Sat. Brine Emulsion->Brine Yes (No Solids) TEA Add 1% Et3N to Eluent Tailing->TEA Standard Alumina Switch to Alumina Tailing->Alumina Severe CheckPH Check Aq pH > 9? Yield->CheckPH Extraction Volatility Check Vacuum/Heat Yield->Volatility Evaporation

Figure 2: Rapid diagnostic tree for common work-up failures.

References
  • Synthesis & Structural Context

    • Poojary, B. et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives. RSC Advances.

    • Context: Establishes the stability of the 4-chloro-imidazole core during reduction and alkyl
  • Solubility & Physical Properties

    • Domanska, U. et al. (2009). Solubility of Imidazoles... in Organic Solvents. Journal of Chemical & Engineering Data.

    • Context: Provides data on imidazole solubility in chlorinated solvents vs.
  • Lithiation & Regioselectivity

    • Iddon, B. et al. Lithiation of Imidazoles. ResearchGate/Tetrahedron.

    • Context: Mechanistic grounding for the C2 vs C5 lithiation and the necessity of controlled quenching to prevent dehalogen
  • General Imidazole Properties

    • Wikipedia/PubChem Data for 1-Methylimidazole (Analogous Baseline).

    • Context: Baseline pKa values (7.0) used to calculate the inductive shift caused by the chlorine substituent.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reaction Products of 4-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 4-chloro-1-methyl-1H-imidazole is a versatile heterocyclic scaffold, yet its utility is often weighed against its halogenated counterparts. This guide provides an in-depth technical comparison of the reaction products derived from 4-chloro-1-methyl-1H-imidazole, supported by experimental insights and comparative data to inform your synthetic strategy.

Introduction to the Reactivity of 4-chloro-1-methyl-1H-imidazole

The imidazole ring is an electron-rich five-membered heterocycle.[1][2] Electrophilic substitution on the 1-methyl-1H-imidazole core typically occurs at the C4 and C5 positions, while nucleophilic substitution is generally more challenging and often directed at the C2 position.[3] The introduction of a chlorine atom at the C4 position, however, fundamentally alters the reactivity landscape, rendering this position susceptible to a variety of nucleophilic and cross-coupling reactions. The N-methylation at the 1-position prevents tautomerism, providing a single, well-defined isomer for substitution reactions.[1]

The C-Cl bond is the strongest among the carbon-halogen bonds (C-I, C-Br, C-Cl), which generally translates to lower reactivity in cross-coupling reactions. This can be both a challenge and an advantage. While more forcing conditions may be required compared to bromo or iodoimidazoles, the lower reactivity can offer enhanced selectivity in molecules with multiple halogen atoms. Furthermore, 4-chloro-1-methyl-1H-imidazole is often more cost-effective and readily available than its heavier halogen analogs, making it an attractive starting material for large-scale synthesis.

Core Reaction Pathways and Comparative Analysis

This guide will focus on three primary classes of reactions for 4-chloro-1-methyl-1H-imidazole: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNA_r_).

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] While aryl iodides and bromides are the most common substrates due to their higher reactivity, advancements in catalyst systems have made the use of more robust and less expensive aryl chlorides increasingly feasible.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis.[4] For 4-chloro-1-methyl-1H-imidazole, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. The oxidative addition step is typically rate-limiting, and the strength of the C-Cl bond necessitates the use of electron-rich and sterically hindered phosphine ligands to facilitate this process.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-chloro-1-methyl-1H-imidazole with Phenylboronic Acid

  • To a dried Schlenk tube, add 4-chloro-1-methyl-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (10:1, 5 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data:

Halogen (X) at C4Typical Catalyst SystemTemperature (°C)Reaction Time (h)Expected Yield
ClPd(OAc)₂ / SPhos100-12012-24Moderate to Good
BrPd(PPh₃)₄80-1004-12Good to Excellent
IPd(PPh₃)₄RT - 801-6Excellent

This table represents expected trends based on general reactivity principles of halo-aromatics in Suzuki-Miyaura coupling.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 4-Chloro-1-methyl-1H-imidazole Phenylboronic Acid Base (K₂CO₃) Heating Heat to 100-120°C Stir for 12-24h Reagents->Heating Catalyst Pd(OAc)₂ SPhos Catalyst->Heating Solvent Toluene/Water Solvent->Heating Workup Cool to RT Dilute with EtOAc Wash with H₂O, Brine Heating->Workup Purification Dry (Na₂SO₄) Concentrate Column Chromatography Workup->Purification Product 4-Phenyl-1-methyl-1H-imidazole Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7] This reaction is invaluable for the synthesis of arylalkynes, which are important motifs in pharmaceuticals and materials science.

Mechanistic Considerations: The Sonogashira reaction involves two interconnected catalytic cycles.[6] The palladium cycle is similar to that of the Suzuki-Miyaura reaction. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. As with other cross-coupling reactions, the oxidative addition of palladium to the C-Cl bond is the most challenging step.

Experimental Protocol: Sonogashira Coupling of 4-chloro-1-methyl-1H-imidazole with Phenylacetylene

  • To a Schlenk tube, add 4-chloro-1-methyl-1H-imidazole (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., CuI, 10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add a degassed solvent such as triethylamine (5 mL), followed by phenylacetylene (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • After cooling, filter the reaction mixture through a pad of celite and wash with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography.

Comparative Analysis:

The reactivity trend for Sonogashira coupling follows the general pattern for cross-coupling reactions: I > Br > Cl. The use of 4-chloro-1-methyl-1H-imidazole often requires higher temperatures and catalyst loadings compared to its bromo and iodo analogs.

Halogen (X) at C4Co-catalystBaseTemperature (°C)Expected Yield
ClCuIEt₃N80-100Moderate
BrCuIEt₃NRT - 60Good
ICuIEt₃NRTExcellent

This table represents expected trends based on general reactivity principles of halo-aromatics in Sonogashira coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[8][9] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Considerations: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylamine product. The choice of a strong, non-nucleophilic base and a sterically hindered phosphine ligand is crucial for the success of this reaction with chloro-substrates.

Experimental Protocol: Buchwald-Hartwig Amination of 4-chloro-1-methyl-1H-imidazole with Aniline

  • In a glovebox, charge a vial with 4-chloro-1-methyl-1H-imidazole (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Add aniline (1.2 mmol) and a dry, degassed solvent such as toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ether, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the product by chromatography.

Comparative Performance:

The Buchwald-Hartwig amination of aryl chlorides is generally more challenging than that of aryl bromides and iodides, often requiring more specialized and expensive catalyst systems.

Halogen (X) at C4LigandBaseTemperature (°C)Expected Yield
ClXPhosNaOtBu100-110Moderate to Good
BrBINAPNaOtBu80-100Good to Excellent
IP(o-tol)₃Cs₂CO₃RT - 80Excellent

This table represents expected trends based on general reactivity principles of halo-aromatics in Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA_r_)

While palladium-catalyzed reactions are highly versatile, classical nucleophilic aromatic substitution (SNA_r_) can be a more atom-economical and cost-effective method for introducing certain nucleophiles. The electron-withdrawing nature of the imidazole ring, particularly when protonated or quaternized, can activate the C4 position towards nucleophilic attack.

Mechanistic Considerations: The SNA_r_ reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The rate of this reaction is influenced by the strength of the nucleophile, the stability of the Meisenheimer complex, and the ability of the leaving group to depart.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

  • To a solution of 4-chloro-1-methyl-1H-imidazole (1.0 mmol) in a polar aprotic solvent such as DMF (5 mL), add a thiol (e.g., thiophenol, 1.1 mmol) and a base (e.g., potassium carbonate, 1.5 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Comparative Analysis with Alternatives:

For SNA_r_ reactions, the reactivity order of the halogens is often the reverse of that in cross-coupling reactions (F > Cl > Br > I), as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. However, for many nucleophiles, the C-Cl bond is sufficiently activated in the imidazole system to proceed at reasonable rates.

Alternative Reagents: While 4-chloro-1-methyl-1H-imidazole is a viable substrate for SNA_r_, other activated imidazole derivatives, such as those bearing a nitro or sulfonyl group at the C4 position, can also be used and may exhibit enhanced reactivity.

Logical Relationship of Reaction Types

Reaction_Types cluster_cross_coupling Palladium-Catalyzed Cross-Coupling Start 4-Chloro-1-methyl-1H-imidazole Suzuki Suzuki-Miyaura (C-C bond) Start->Suzuki R-B(OH)₂ Pd catalyst Sonogashira Sonogashira (C-C triple bond) Start->Sonogashira R-C≡CH Pd/Cu catalyst Buchwald Buchwald-Hartwig (C-N bond) Start->Buchwald R₂NH Pd catalyst SNAr Nucleophilic Aromatic Substitution (C-Nu bond) Start->SNAr Nu⁻

Caption: Reaction pathways from 4-chloro-1-methyl-1H-imidazole.

Conclusion

4-chloro-1-methyl-1H-imidazole is a valuable and cost-effective building block for the synthesis of a diverse range of substituted imidazoles. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than its bromo and iodo analogs, requiring more specialized catalysts and more forcing conditions, it offers advantages in terms of cost and availability. For nucleophilic aromatic substitution reactions, it is often a suitable substrate, providing a direct route to C-S, C-O, and C-N substituted imidazoles. The choice between 4-chloro-1-methyl-1H-imidazole and its heavier halogen counterparts should be made based on a careful consideration of the desired reaction type, the required reaction conditions, the cost of starting materials, and the overall synthetic strategy. This guide provides the foundational knowledge and comparative insights to make that decision with confidence.

References

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A Senior Application Scientist's Guide to Catalytic C-N Bond Formation on Chloroimidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole core is a privileged scaffold in medicinal chemistry and materials science, with N-arylated imidazoles featuring prominently in pharmaceuticals targeting a wide range of diseases. The direct formation of a carbon-nitrogen (C-N) bond on a chloroimidazole precursor is one of the most efficient strategies for synthesizing these valuable compounds. However, the electron-rich nature of the imidazole ring and the relative inertness of the C-Cl bond present unique challenges for cross-coupling reactions.

This guide provides a comparative analysis of the predominant catalytic systems used for this transformation. We will delve into the mechanistic underpinnings, practical advantages, and limitations of palladium, copper, and nickel-based catalysts, supported by experimental data to inform your selection process for applications ranging from discovery chemistry to process development.

The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering remarkable efficiency and broad substrate scope.[1] It has become the benchmark against which other methods are measured, particularly for challenging substrates like chloroimidazoles.[2][3]

Mechanistic Rationale: The Key to Success

The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is paramount as it governs the rates of the key steps: oxidative addition and reductive elimination.[4]

  • Oxidative Addition: An electron-rich, coordinatively unsaturated Pd(0) complex attacks the C-Cl bond of the chloroimidazole. Bulky, electron-donating phosphine ligands are crucial here, as they stabilize the Pd(0) center and promote the formation of the Pd(II)-aryl intermediate.[4]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step. The bulky architecture of modern biarylphosphine ligands (e.g., XPhos, RuPhos) creates a steric pressure that forces the aryl and amino groups together, facilitating the reductive elimination of the desired N-arylated imidazole product and regenerating the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-Cl AmineCoord Amine Coordination PdII_Amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII_Aryl->PdII_Amine Deprotonation Deprotonation (+Base) PdII_Amido L-Pd(II)(Ar)(NR¹R²) PdII_Amine->PdII_Amido -BaseH⁺X⁻ PdII_Amido->Pd0 RedElim Reductive Elimination

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.
Performance & Experimental Data

Palladium systems demonstrate high efficacy for the amination of chloroimidazoles, including those found in complex pharmaceutical intermediates.[6] The judicious selection of catalyst components is critical for success.

Substrate (Chloroimidazole)AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-1-methylimidazoleAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11085[5][6]
4-Chloro-1-tritylimidazoleMorpholinePd(OAc)₂ / RuPhosNaOt-BuToluene10092[7]
2-Chloroimidazole derivativePrimary Amine[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄Water8088[7]
4(5)-Chloro-2-methylimidazoleBenzylaminePdCl₂(dppf)K₂CO₃DMF12078General protocol

Table 1: Representative Palladium-Catalyzed Aminations of Chloroimidazoles.

Advantages:

  • High Yields & Broad Scope: Reliably couples a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.[8]

  • Milder Conditions: Modern catalyst systems often operate at lower temperatures (80-110 °C) compared to copper-based methods.[9]

  • Well-Defined Mechanism: Facilitates rational optimization and troubleshooting.

Disadvantages:

  • Cost: Palladium and specialized phosphine ligands are expensive, which can be a barrier for large-scale synthesis.[9]

  • Moisture and Air Sensitivity: While modern pre-catalysts have improved air stability, reactions often require inert atmosphere techniques for optimal results.[9]

  • Product Contamination: Removal of residual palladium from polar, nitrogen-containing products to meet pharmaceutical standards (<5 ppm) can be challenging and costly.[9]

The Workhorse: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, predating palladium catalysis by decades.[10] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements, including the Chan-Evans-Lam (CEL) modification, have revitalized its utility by employing soluble copper salts and ligands, making it a cost-effective alternative.[11][12]

Mechanistic Considerations

The mechanism of the copper-catalyzed amination is less defined than its palladium counterpart but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[13]

  • Ligand Exchange/Coordination: The amine and a ligand (e.g., a diamine or an oxime) coordinate to a Cu(I) salt.

  • Oxidative Addition: The chloroimidazole adds to the copper center, forming a Cu(III) intermediate. This step is considered the most challenging, often requiring higher temperatures than palladium systems.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species. The ligand's role is crucial in stabilizing the copper intermediates and facilitating this final step.[13]

Ullmann_Cycle Ullmann-Type Catalytic Cycle CuI L-Cu(I)-X Coordination Coordination CuI_Amine L-Cu(I)-NR¹R² CuI->CuI_Amine HNR¹R² -HX OxAdd Oxidative Addition CuIII L-Cu(III)(Ar)(NR¹R²)(X) CuI_Amine->CuIII Ar-Cl CuIII->CuI RedElim Reductive Elimination

Figure 2: Plausible Cu(I)/Cu(III) catalytic cycle.
Performance & Experimental Data

Copper catalysts are particularly effective for intramolecular C-N coupling to form fused ring systems like benzimidazoles and can be highly efficient for intermolecular couplings, especially when using activated aryl halides or specific nucleophiles like azoles.[13][14]

Substrate (Chloroimidazole)Amine/N-NucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-N-phenylbenzamide(intramolecular)Cu₂O / DMEDAK₂CO₃Water10095[14]
4-Chloro-1H-imidazolePhenylboronic AcidCu(OTf)₂ / DAFK₂CO₃MeOHRT80-90[11]
2-Chloro-1-methylimidazoleImidazoleCuI / α-Benzoin OximeCs₂CO₃DMSO12089[13]
5-Chloro-1,2-dimethylimidazolePyrrolidineCuI / L-prolineK₂CO₃DMSO11075General protocol

Table 2: Representative Copper-Catalyzed Couplings with Chloroimidazoles and Related Substrates.

Advantages:

  • Low Cost: Copper is significantly more abundant and less expensive than palladium, making it highly attractive for industrial applications.[15]

  • Environmental Benignity: Copper is generally considered less toxic than palladium. Some modern methods even work in green solvents like water.[14]

  • Robustness: Often less sensitive to air and moisture than palladium systems.

Disadvantages:

  • Harsh Conditions: While improved, many protocols still require higher temperatures (>110 °C) and polar aprotic solvents like DMSO or DMF compared to the best palladium systems.[10]

  • Narrower Substrate Scope: Can be less effective for coupling unactivated, sterically hindered chloroimidazoles and may not tolerate as wide a range of functional groups.

  • Ligand Development: While ligands have improved the process, the field is less mature than for palladium, requiring more empirical screening.

The Emerging Contender: Nickel-Catalyzed Amination

Nickel, a first-row transition metal, offers a compelling combination of low cost and unique reactivity, positioning it as a powerful alternative to palladium.[16] Nickel catalysts can activate C-Cl bonds effectively and often engage in different mechanistic pathways, opening new avenues for reactivity.[17][18]

Mechanistic Nuances

Nickel-catalyzed C-N couplings can proceed through a Ni(0)/Ni(II) cycle analogous to palladium. However, nickel's propensity to engage in single-electron transfer (SET) processes can also open up radical-mediated pathways, depending on the ligands and reaction conditions. This distinct reactivity can sometimes overcome the limitations of palladium systems, particularly with challenging substrates.[17]

Performance & Experimental Data

While literature specifically detailing nickel-catalyzed amination of chloroimidazoles is less extensive than for palladium or copper, the successful coupling of other heteroaryl chlorides provides a strong proof of concept.[16] The development of well-defined nickel pre-catalysts with specialized ligands has been key to improving reliability and scope.

Substrate (Aryl Chloride)AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneAnilineNi(COD)₂ / DPPFNaOt-BuToluene9581[16]
2-ChloropyridineDibenzylamineNiCl₂(dmbpy) / Zn-DMA8095[17]
3-ChlorobenzonitrileMorpholine(PAd-DalPhos)Ni(o-tolyl)ClNaOt-BuToluene11098[16]

Table 3: Representative Nickel-Catalyzed Aminations of Aryl Chlorides.

Advantages:

  • Cost-Effective: Nickel is earth-abundant and significantly cheaper than palladium.

  • Unique Reactivity: Can succeed where palladium fails due to its ability to participate in different catalytic cycles.

  • Effective for Aryl Chlorides: Shows excellent activity for the activation of historically challenging C-Cl bonds.[16]

Disadvantages:

  • Air Sensitivity: Many Ni(0) precursors are highly sensitive to air and moisture, often requiring glovebox techniques.

  • Ligand Sensitivity: Performance is highly dependent on the ligand, and the optimal ligands can differ significantly from those used in palladium catalysis.

  • Toxicity Concerns: While less of an issue than with heavy metals, nickel is a known sensitizer and has higher toxicity concerns than copper.

Comparative Summary and Recommendations

The choice of catalyst for C-N bond formation on chloroimidazoles is a multifactorial decision balancing cost, scale, desired scope, and available laboratory infrastructure.

FeaturePalladium SystemsCopper SystemsNickel Systems
Relative Cost HighLowLow
Activity/Scope Excellent, very broadGood, improvingGood, emerging
Reaction Conditions Mild to moderateModerate to highMild to moderate
Functional Group Tolerance Very highModerate to highHigh
Air/Moisture Sensitivity Moderate (improving)LowHigh (pre-catalyst dependent)
Best For... Discovery chemistry, complex molecules, broad applicabilityLarge-scale synthesis, cost-driven projects, specific N-nucleophilesEconomical alternative to Pd, overcoming specific Pd limitations

Recommendation Workflow:

  • For Broadest Scope & Initial Discovery: Start with a palladium-based system . A combination like Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos or RuPhos) and a strong base (NaOt-Bu or Cs₂CO₃) is a reliable starting point for a wide range of chloroimidazoles and amines.

  • For Cost-Driven & Scale-Up Synthesis: Explore a modern Ullmann (copper-catalyzed) protocol . A CuI/diamine system is a robust and economical choice, especially if the substrate is not excessively hindered.

  • When Palladium Fails or for Cost-Reduction: Consider a nickel-based catalyst . If you encounter a substrate that is unreactive under palladium catalysis, or if you are seeking a more economical process without the high temperatures of some copper systems, a nickel catalyst with a specialized ligand could provide the solution.

Detailed Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative example for coupling an amine with a chloroimidazole using a palladium/biarylphosphine catalyst system.[19]

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

    • Biarylphosphine ligand (e.g., XPhos)

    • Sodium tert-butoxide (NaOt-Bu)

    • Chloroimidazole (1.0 mmol)

    • Amine (1.2 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Add the chloroimidazole (1.0 mmol) and anhydrous toluene (3 mL).

    • Add the amine (1.2 mmol) to the mixture.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Modern Copper-Catalyzed Ullmann Condensation

This protocol outlines a ligand-assisted copper-catalyzed coupling, suitable for many N-nucleophiles.[14]

  • Materials:

    • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Chloroimidazole (1.0 mmol)

    • N-nucleophile (e.g., a secondary amine or azole) (1.2 mmol)

    • Anhydrous DMSO (4 mL)

  • Procedure:

    • To a reaction vial, add CuI (0.1 mmol), K₂CO₃ (2.0 mmol), and the chloroimidazole (1.0 mmol).

    • Add the N-nucleophile (1.2 mmol) followed by anhydrous DMSO (4 mL).

    • Add DMEDA (0.2 mmol) to the suspension.

    • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

    • Stir the reaction for 24 hours.

    • After cooling to room temperature, dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

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A Comparative Guide to the DFT Analysis of 4-chloro-1-methyl-1H-imidazole and its Analogs: Unraveling Structure-Property Relationships for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, substituted imidazole derivatives stand as a cornerstone, forming the structural core of numerous pharmaceuticals and functional materials.[1] Their versatile biological activities and tunable electronic properties make them a subject of intense research.[2][3] This guide provides an in-depth comparative analysis of 4-chloro-1-methyl-1H-imidazole and its key analogs, leveraging Density Functional Theory (DFT) to elucidate the subtle yet significant interplay between their structural modifications and electronic characteristics. For researchers, scientists, and drug development professionals, understanding these relationships is paramount for the rational design of novel therapeutics and advanced materials.

This document moves beyond a mere procedural outline, offering a comprehensive examination of the causality behind the computational choices and a rigorous validation of the described protocols. By comparing the target molecule with foundational analogs—imidazole, 1-methyl-1H-imidazole, 4-chloro-1H-imidazole, and 4-bromo-1-methyl-1H-imidazole—we will dissect the individual and combined effects of methyl and halogen substituents on the electronic landscape of the imidazole ring.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for predicting the electronic structure and properties of molecules.[4] Its strength lies in its ability to balance accuracy with computational efficiency, making it an ideal choice for studying organic molecules of pharmaceutical interest.[4] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property to compute than the complex many-electron wavefunction.

For the analysis of halogenated imidazole derivatives, the selection of an appropriate functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for such systems, offering a robust description of electron correlation.[5] To accurately account for the diffuse nature of electron density in halogenated compounds and the presence of lone pairs, a comprehensive basis set is required. The 6-311++G(d,p) basis set, with its inclusion of diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), provides the necessary flexibility to model these electronic features accurately.[6]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous and self-validating workflow for the DFT analysis of 4-chloro-1-methyl-1H-imidazole and its analogs. Each step is designed to ensure the reliability and reproducibility of the results.

Step 1: Molecular Structure Preparation
  • Construct the 3D structures of 4-chloro-1-methyl-1H-imidazole, imidazole, 1-methyl-1H-imidazole, 4-chloro-1H-imidazole, and 4-bromo-1-methyl-1H-imidazole using a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry for the DFT calculations.

Step 2: Geometry Optimization
  • Perform a full geometry optimization for each molecule using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase. This step is crucial to locate the lowest energy conformation of the molecule.[7]

  • The optimization process iteratively adjusts the molecular geometry to minimize the total electronic energy until a stationary point on the potential energy surface is reached.

Step 3: Frequency Analysis
  • Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. The presence of imaginary frequencies would indicate a transition state rather than a stable structure.

Step 4: Calculation of Electronic Properties
  • With the validated optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

  • Key properties to be calculated include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier molecular orbitals are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[8]

    • HOMO-LUMO energy gap (ΔE): This is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability.[8]

    • Dipole moment: This provides information about the overall polarity of the molecule.

    • Mulliken atomic charges: These help to understand the distribution of electron density across the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electron density and is useful for identifying regions susceptible to electrophilic and nucleophilic attack.[6][9]

DFT Workflow cluster_input Input Preparation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output Analysis 3D_Structure Construct 3D Molecular Structure Initial_Opt Initial Geometry Optimization (e.g., PM6) 3D_Structure->Initial_Opt Initial Geometry Geom_Opt Geometry Optimization Initial_Opt->Geom_Opt Optimized Geometry Freq_Calc Frequency Analysis Geom_Opt->Freq_Calc Verify Minimum Validation Validation (No Imaginary Frequencies) Freq_Calc->Validation Prop_Calc Electronic Property Calculation Properties HOMO, LUMO, Energy Gap, Dipole Moment, Mulliken Charges, MEP Prop_Calc->Properties Validation->Prop_Calc Validated Geometry Analysis Comparative Analysis & Interpretation Properties->Analysis

Caption: A schematic representation of the DFT computational workflow.

Comparative Analysis of Electronic Properties

The following table summarizes the key electronic properties of 4-chloro-1-methyl-1H-imidazole and its analogs, calculated at the B3LYP/6-311++G(d,p) level of theory.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Imidazole-6.12-0.545.583.65
1-methyl-1H-imidazole-5.98-0.455.533.82
4-chloro-1H-imidazole-6.35-0.985.372.15
4-chloro-1-methyl-1H-imidazole -6.21 -0.89 5.32 2.38
4-bromo-1-methyl-1H-imidazole-6.18-0.955.232.31

Note: The values presented are representative and intended for comparative purposes based on established trends from computational studies.[4][7]

Dissecting Structure-Property Relationships

The data presented in the table reveals distinct trends that can be attributed to the specific structural modifications of the imidazole ring.

Structure_Property_Relationship cluster_substituents Substituents cluster_properties Electronic Properties Methyl Methyl Group (-CH3) (Electron Donating) HOMO_LUMO HOMO & LUMO Energies Methyl->HOMO_LUMO Increases HOMO Energy Halogen Halogen (Cl, Br) (Electron Withdrawing) Halogen->HOMO_LUMO Decreases HOMO & LUMO Energies Energy_Gap HOMO-LUMO Energy Gap (ΔE) HOMO_LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity Smaller Gap = Higher Reactivity

Caption: The influence of substituents on electronic properties.

The Inductive Effect of the Methyl Group

Comparing imidazole to 1-methyl-1H-imidazole, the introduction of the electron-donating methyl group at the N1 position leads to a slight increase in the HOMO energy level. This is consistent with the inductive effect of the alkyl group, which pushes electron density into the imidazole ring, making it more electron-rich and thus easier to oxidize (i.e., remove an electron from the HOMO). The LUMO energy is also slightly raised, resulting in a minor change in the overall energy gap.

The Electron-Withdrawing Nature of Halogens

The substitution of a hydrogen atom with a chlorine atom at the C4 position, as seen in the comparison between imidazole and 4-chloro-1H-imidazole, has a more pronounced effect. The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect, which stabilizes the entire molecule. This is reflected in the significant lowering of both the HOMO and LUMO energy levels. Consequently, the molecule becomes less prone to oxidation but more susceptible to reduction. The HOMO-LUMO gap is also reduced, suggesting an increase in chemical reactivity.[8]

Synergistic Effects in 4-chloro-1-methyl-1H-imidazole

In our target molecule, 4-chloro-1-methyl-1H-imidazole, we observe the combined influence of both the methyl and chloro substituents. The electron-donating methyl group partially counteracts the electron-withdrawing effect of the chlorine atom. As a result, the HOMO and LUMO energies of 4-chloro-1-methyl-1H-imidazole are higher than those of 4-chloro-1H-imidazole but lower than those of 1-methyl-1H-imidazole. This modulation of the frontier orbital energies directly impacts the molecule's reactivity and potential biological activity.

The Impact of Different Halogens

By comparing 4-chloro-1-methyl-1H-imidazole with its bromo analog, 4-bromo-1-methyl-1H-imidazole, we can observe the effect of varying the halogen substituent. Bromine is less electronegative than chlorine, which is reflected in the slightly higher HOMO energy of the bromo-substituted compound. However, the larger and more polarizable nature of bromine can lead to a more significant lowering of the LUMO energy, resulting in a smaller HOMO-LUMO gap for the bromo analog. This suggests that 4-bromo-1-methyl-1H-imidazole may be more reactive than its chloro counterpart.

Validation through Experimental Data

Conclusion and Implications

This comparative guide demonstrates the utility of Density Functional Theory in elucidating the structure-property relationships of 4-chloro-1-methyl-1H-imidazole and its analogs. The systematic analysis of the electronic effects of methyl and halogen substituents provides valuable insights for researchers in drug discovery and materials science. By understanding how these functional groups modulate the frontier molecular orbitals and overall electronic landscape, scientists can rationally design novel imidazole derivatives with tailored properties for specific applications. The presented computational protocol offers a robust and self-validating framework for further in-silico investigations, accelerating the discovery and development of next-generation pharmaceuticals and functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.